Product packaging for 4-Ethyl-2,3-dimethyloctane(Cat. No.:CAS No. 62184-00-3)

4-Ethyl-2,3-dimethyloctane

Cat. No.: B14559399
CAS No.: 62184-00-3
M. Wt: 170.33 g/mol
InChI Key: DCBIYDZULXWXTQ-UHFFFAOYSA-N
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Description

4-Ethyl-2,3-dimethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14559399 4-Ethyl-2,3-dimethyloctane CAS No. 62184-00-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-00-3

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-2,3-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-8-9-12(7-2)11(5)10(3)4/h10-12H,6-9H2,1-5H3

InChI Key

DCBIYDZULXWXTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted chemical and physical properties of the branched alkane, 4-Ethyl-2,3-dimethyloctane. Due to the specificity of this isomer, experimentally derived data is limited in publicly available literature. Therefore, this guide combines computed data from reputable chemical databases with established experimental protocols for the characterization of such compounds.

Core Chemical and Physical Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. This data is primarily sourced from the PubChem database.[1]

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62184-00-3PubChem[1]
Canonical SMILES CCCCC(CC)C(C)C(C)CPubChem[1]
InChI Key DCBIYDZULXWXTQ-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (Lipophilicity) 5.8PubChem (Computed)[1]
Topological Polar Surface Area 0 ŲPubChem (Computed)[1]
Boiling Point Data available in SpringerMaterials databasePubChem[1]
Melting Point Not explicitly available-
Density Not explicitly available-
Water Solubility Predicted to be very low to insolubleInferred from analogous compounds

Expected Chemical Behavior and Solubility Profile

As a saturated hydrocarbon, this compound is a nonpolar molecule. Its chemical behavior is characteristic of alkanes, exhibiting low reactivity except under specific conditions such as combustion or free-radical halogenation.

Solubility: Based on its nonpolar nature and the properties of structurally similar alkanes like 2,3-dimethyloctane, this compound is expected to be:

  • Insoluble in water and other polar solvents.

  • Soluble in nonpolar organic solvents such as hexane, benzene, and chloroform.

This follows the principle of "like dissolves like," where nonpolar solutes dissolve in nonpolar solvents.

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, and the temperature of the oil bath is monitored.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the liquid is allowed to cool slowly.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Boiling Point Determination

G Workflow for Boiling Point Measurement A Sample Preparation B Apparatus Assembly (Thiele Tube) A->B C Controlled Heating B->C D Observe Bubble Stream C->D E Cooling and Observation D->E F Record Temperature (Boiling Point) E->F

Caption: A flowchart of the Thiele tube method for boiling point determination.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in grams per milliliter (g/mL).

Methodology: Pycnometer Method

  • Pycnometer Preparation: A pycnometer (a small, precisely calibrated glass flask) is thoroughly cleaned, dried, and its empty mass is accurately weighed.

  • Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Weighing: The filled pycnometer is weighed to determine the mass of the liquid.

  • Volume Calibration: The process is repeated with a reference liquid of known density (e.g., deionized water) at the same temperature to accurately determine the volume of the pycnometer.

  • Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Relationship of Alkane Properties

G Interrelation of Alkane Physicochemical Properties Structure Molecular Structure (Branching, Chain Length) IntermolecularForces Intermolecular Forces (van der Waals) Structure->IntermolecularForces Density Density Structure->Density Solubility Solubility in Nonpolar Solvents Structure->Solubility BoilingPoint Boiling Point IntermolecularForces->BoilingPoint MeltingPoint Melting Point IntermolecularForces->MeltingPoint

References

An In-depth Technical Guide to 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dimethyloctane, a branched alkane hydrocarbon. Due to the limited availability of published research on this specific isomer, this document aggregates fundamental chemical data, presents computed physical properties, and outlines a plausible, general synthetic approach. The guide also addresses the current understanding of its toxicological profile based on related compounds and discusses the notable absence of this molecule in biological and drug development literature. This document serves as a foundational resource for researchers interested in the properties and potential applications of specific branched alkanes.

Chemical Identity and Structure

This compound is a saturated hydrocarbon belonging to the alkane family. Its core structure consists of an eight-carbon (octane) chain with ethyl and methyl substituents.

  • IUPAC Name: this compound[1]

  • CAS Number: 62184-00-3[1][2]

  • Molecular Formula: C₁₂H₂₆[1]

  • Canonical SMILES: CCCCC(CC)C(C)C(C)C[1]

  • InChI Key: DCBIYDZULXWXTQ-UHFFFAOYSA-N[1][2]

The structural formula of this compound is depicted below:

Physicochemical Properties

Experimental data for this compound is scarce in publicly available literature. The following table summarizes key physicochemical properties, which are primarily computationally derived from established chemical databases.

PropertyValueSource
Molecular Weight 170.33 g/mol [1]
Exact Mass 170.203450829 Da[1]
LogP (Octanol-Water Partition Coefficient) 5.8[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available

Synthesis and Experimental Protocols

Proposed Experimental Protocol (General Approach):

A potential synthetic pathway could involve the coupling of an organometallic reagent with an appropriate alkyl halide. For instance, the synthesis could be approached by forming a key C-C bond at the C4 position of the octane (B31449) backbone.

Example Conceptual Workflow:

  • Preparation of Grignard Reagent: Reaction of an appropriate secondary alkyl bromide (e.g., 4-bromo-3-methylheptane) with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

  • Coupling Reaction: Reaction of the prepared Grignard reagent with an ethylating agent, such as ethyl tosylate, in the presence of a suitable catalyst.

  • Workup and Purification: Quenching of the reaction with a proton source (e.g., aqueous ammonium (B1175870) chloride), followed by extraction with an organic solvent. The organic layer would then be washed, dried, and concentrated.

  • Purification: Final purification of the crude product would be achieved via fractional distillation under reduced pressure or by preparative gas chromatography to isolate this compound from any side products or unreacted starting materials.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a branched alkane like this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Characterization Stage reagent_prep Reagent Preparation (e.g., Grignard) coupling C-C Bond Formation (Coupling Reaction) reagent_prep->coupling workup Aqueous Workup & Extraction coupling->workup distillation Fractional Distillation or Chromatography workup->distillation Crude Product pure_product Isolated Product: This compound distillation->pure_product gcms GC-MS Analysis pure_product->gcms Purity & Identity Confirmation nmr NMR Spectroscopy (¹H, ¹³C) gcms->nmr ftir FTIR Spectroscopy nmr->ftir

A generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Drug Development Relevance

Currently, there is no available scientific literature detailing any specific biological activity of this compound. A search of prominent biological and medicinal chemistry databases reveals no studies linking this compound to any signaling pathways, enzymatic inhibition, or receptor binding. As a non-polar, saturated hydrocarbon, it is not expected to possess specific pharmacological activity in the manner of complex drug molecules. Its primary interaction with biological systems would likely be non-specific, related to its lipophilicity and potential to intercalate into cell membranes, a property common to many simple alkanes.

Given the lack of known biological targets or therapeutic effects, this compound is not a compound of interest in current drug development pipelines.

The following diagram illustrates the classification of this compound within the broader family of hydrocarbons.

G hydrocarbons Hydrocarbons aliphatic Aliphatic hydrocarbons->aliphatic aromatic Aromatic hydrocarbons->aromatic alkanes Alkanes (Saturated) aliphatic->alkanes alkenes Alkenes (Unsaturated) aliphatic->alkenes alkynes Alkynes (Unsaturated) aliphatic->alkynes branched Branched Alkanes alkanes->branched target This compound branched->target

Classification of this compound within the hydrocarbon family.

Toxicology and Safety

Specific toxicological data for this compound are not available. However, based on the safety data for similar branched alkanes and liquid hydrocarbons, the following hazards can be anticipated:

  • Flammability: As a liquid hydrocarbon, it is expected to be flammable. Vapors may form explosive mixtures with air.

  • Irritation: May cause skin and eye irritation upon direct contact.

  • Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.

  • Inhalation: High concentrations of vapor may cause respiratory irritation, dizziness, and drowsiness.

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood.

Conclusion

This compound is a structurally defined branched alkane with limited available experimental data. While its fundamental chemical identity is established, there is a significant gap in the scientific literature regarding its physicochemical properties, specific synthesis methodologies, and, most notably, any biological activity. For the drug development community, this compound currently holds no known relevance. Future research could focus on the detailed characterization of this and other dodecane (B42187) isomers to build a more complete understanding of how subtle structural variations in branched alkanes influence their physical and chemical properties.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched-chain alkane, 4-Ethyl-2,3-dimethyloctane. Due to the limited availability of direct experimental data for this specific isomer, this document presents computed properties, comparative data from its straight-chain isomer n-dodecane, and detailed experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Data

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2] As a member of the dodecane (B42187) isomer family, its physical properties are influenced by its branched structure, which typically results in a lower boiling point and melting point compared to its linear counterpart, n-dodecane, due to reduced intermolecular van der Waals forces.

Data Presentation: A Comparative Summary of Physical Properties

The following table summarizes the computed physical properties for this compound and the experimentally determined properties for its straight-chain isomer, n-dodecane, for comparative purposes.

PropertyThis compound (Computed)n-Dodecane (Experimental)
Molecular Formula C₁₂H₂₆[1][2]C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]170.34 g/mol
Boiling Point Not available216.3 °C[3]
Melting Point Not available-9.6 °C[3]
Density Not available0.75 g/cm³[3]
Refractive Index Not available1.4216 at 20 °C[4]
CAS Number 62184-00-3[1]112-40-3

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

  • Thiele tube

  • Mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or hot plate)

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the sample.

  • The test tube is securely attached to a thermometer.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • The Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Upon further heating, the liquid's vapor pressure increases, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[5]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

Apparatus:

  • Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

  • The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, dried, and weighed again to determine the mass of the liquid.

  • The procedure is repeated with a reference liquid of known density (e.g., distilled water) to calibrate the exact volume of the pycnometer.

  • The density of the sample is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance.

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp, 589 nm)

  • Dropper

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Lens paper

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with lens paper.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prisms are closed and locked.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.

  • The compensator knob is adjusted to eliminate any color fringe at the boundary, making the dividing line sharp.

  • The adjustment knob is used to center the boundary line on the crosshairs.

  • The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a boiling point using the Thiele tube method.

BoilingPointDetermination start Start setup Assemble Thiele Tube Apparatus with Sample start->setup heating Gently Heat the Thiele Tube setup->heating observe_slow Observe Slow Bubbles (Expanding Air) heating->observe_slow observe_rapid Observe Rapid, Continuous Stream of Bubbles heating->observe_rapid observe_slow->heating Continue Heating cool Remove Heat Source and Allow to Cool observe_rapid->cool record_bp Record Temperature When Liquid Enters Capillary cool->record_bp end End: Boiling Point Determined record_bp->end

References

4-Ethyl-2,3-dimethyloctane IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethyl-2,3-dimethyloctane for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. Intended for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines experimental protocols, and presents logical workflows and structural information through detailed diagrams. While simple alkanes like this compound do not typically exhibit direct pharmacological activity, they are integral as structural motifs in medicinal chemistry and as components in formulation and drug delivery. The study of such molecules can inform the design of novel therapeutics with optimized physicochemical properties.

The unequivocally correct IUPAC name for the compound is This compound .[1][2] This nomenclature is determined by identifying the longest carbon chain and numbering it to give the substituents the lowest possible locants.

A variety of synonyms and identifiers are used in chemical databases and literature, which are crucial for comprehensive data retrieval.

Identifier TypeValueReference
IUPAC Name This compound[1]
CAS Number 62184-00-3[1]
Molecular Formula C₁₂H₂₆[1]
Synonym 2,3-dimethyl-4-ethyloctane
PubChem CID 15732319[1]
DSSTox Substance ID DTXSID60577607[1]

Below is a diagram illustrating the IUPAC naming convention for this compound.

Synthesis_Workflow Start Starting Materials: 3-Octanone Ethylmagnesium bromide Step1 Step 1: Grignard Reaction Start->Step1 Intermediate1 Intermediate: 4-Ethyl-3-methyloctan-3-ol Step1->Intermediate1 Step2 Step 2: Dehydration Intermediate1->Step2 Intermediate2 Intermediate: Alkene Mixture Step2->Intermediate2 Step3 Step 3: Hydrogenation Intermediate2->Step3 End Final Product: This compound Step3->End Analytical_Workflow Analytical Workflow for this compound Sample Synthesized Product GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment GCMS->Purity MW Molecular Weight Confirmation GCMS->MW H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Final Structural Confirmation Purity->Final MW->Final Structure_H Proton Environment H_NMR->Structure_H Structure_C Carbon Skeleton C_NMR->Structure_C Structure_H->Final Structure_C->Final

References

An In-depth Technical Guide to the Stereoisomers of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomerism of 4-Ethyl-2,3-dimethyloctane. The content herein is structured to serve as a critical resource for professionals in research, scientific, and drug development fields, offering detailed insights into the molecule's stereochemical complexity, data presentation in a readily comparable format, and an overview of relevant experimental protocols.

Introduction to the Stereochemistry of this compound

This compound is a saturated acyclic alkane with the molecular formula C₁₂H₂₆. Its structure contains three chiral centers, giving rise to a rich stereoisomeric landscape. The IUPAC name precisely defines the connectivity of the molecule: an eight-carbon chain (octane) with methyl groups at positions 2 and 3, and an ethyl group at position 4. The presence of multiple stereocenters is of significant interest in fields such as asymmetric synthesis, catalysis, and medicinal chemistry, where the three-dimensional arrangement of atoms can profoundly influence molecular properties and biological activity.

Analysis of Stereoisomers

The structure of this compound possesses three chiral centers at carbons C2, C3, and C4. A chiral center is a carbon atom that is attached to four different groups.

  • Carbon 2 (C2): Bonded to a hydrogen atom, a methyl group (C1), an isopropyl-like group, and the rest of the carbon chain.

  • Carbon 3 (C3): Bonded to a hydrogen atom, a methyl group, the C2-containing fragment, and the C4-containing fragment.

  • Carbon 4 (C4): Bonded to a hydrogen atom, an ethyl group, the C3-containing fragment, and a butyl group.

With three chiral centers (n=3), the maximum number of possible stereoisomers is given by the formula 2ⁿ, which in this case is 2³ = 8. These eight stereoisomers consist of four pairs of enantiomers.

Stereoisomer Configurations

The absolute configuration at each chiral center can be designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. The eight possible stereoisomers are therefore:

  • (2R, 3R, 4R)-4-Ethyl-2,3-dimethyloctane

  • (2S, 3S, 4S)-4-Ethyl-2,3-dimethyloctane

  • (2R, 3R, 4S)-4-Ethyl-2,3-dimethyloctane

  • (2S, 3S, 4R)-4-Ethyl-2,3-dimethyloctane

  • (2R, 3S, 4R)-4-Ethyl-2,3-dimethyloctane

  • (2S, 3R, 4S)-4-Ethyl-2,3-dimethyloctane

  • (2R, 3S, 4S)-4-Ethyl-2,3-dimethyloctane

  • (2S, 3R, 4R)-4-Ethyl-2,3-dimethyloctane

Data Presentation

The following table summarizes the eight stereoisomers of this compound, detailing the configuration at each chiral center.

StereoisomerC2 ConfigurationC3 ConfigurationC4 Configuration
1RRR
2SSS
3RRS
4SSR
5RSR
6SRS
7RSS
8SRR

Visualization of Stereoisomeric Relationships

The relationships between the eight stereoisomers can be visualized as a network of enantiomeric and diastereomeric pairs. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 cluster_enantiomers3 Enantiomeric Pair 3 cluster_enantiomers4 Enantiomeric Pair 4 2R,3R,4R 2R,3R,4R 2S,3S,4S 2S,3S,4S 2R,3R,4R->2S,3S,4S Enantiomers 2R,3R,4S 2R,3R,4S 2R,3R,4R->2R,3R,4S Diastereomers 2R,3S,4R 2R,3S,4R 2R,3R,4R->2R,3S,4R Diastereomers 2S,3R,4R 2S,3R,4R 2R,3R,4R->2S,3R,4R Diastereomers 2S,3S,4R 2S,3S,4R 2S,3S,4S->2S,3S,4R Diastereomers 2S,3R,4S 2S,3R,4S 2S,3S,4S->2S,3R,4S Diastereomers 2R,3S,4S 2R,3S,4S 2S,3S,4S->2R,3S,4S Diastereomers 2R,3R,4S->2S,3S,4R Enantiomers 2R,3S,4R->2S,3R,4S Enantiomers 2R,3S,4S->2S,3R,4R Enantiomers

Relationships between the stereoisomers of this compound.

Experimental Protocols

The separation and characterization of alkane stereoisomers present a significant analytical challenge due to their nonpolar nature and the subtle differences between isomers. However, specialized techniques have been developed to address this.

Chiral Gas Chromatography (GC)

Chiral GC is a primary method for the separation of volatile and semi-volatile chiral compounds, including alkanes.

Methodology:

  • Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Stationary Phase (CSP): Modified cyclodextrin-based capillary columns are highly effective. Derivatives such as permethylated, perphenylated, or acylated β- and γ-cyclodextrins are commonly used. The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the alkane enantiomers and the chiral cyclodextrin (B1172386) cavity.

  • Carrier Gas: High-purity helium or hydrogen at an optimized flow rate.

  • Temperature Program: A precise temperature gradient is crucial for achieving optimal separation. The program typically starts at a low temperature to enhance the interaction with the CSP and gradually increases to elute the compounds.

  • Injection: Split or splitless injection depending on the sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments

While standard NMR spectroscopy cannot differentiate between enantiomers, the use of chiral auxiliary agents can induce diastereomeric environments, leading to distinguishable NMR signals.

Methodology:

  • Chiral Solvating Agents (CSAs): Chiral liquid crystals, such as poly-γ-benzyl-L-glutamate (PBLG) dissolved in an appropriate solvent, can create an anisotropic chiral environment. The differential interaction of the enantiomers with the chiral solvent leads to small but measurable differences in their NMR spectra, particularly in the signals of protons attached to or near the stereocenters.

  • Chiral Derivatizing Agents (CDAs): While less common for non-functionalized alkanes, derivatization to introduce a functional group that can react with a CDA is a potential strategy. The resulting diastereomers would exhibit distinct NMR spectra.

  • Instrumentation: A high-field NMR spectrometer is required to resolve the small chemical shift differences.

The workflow for stereoisomer analysis can be summarized as follows:

workflow cluster_synthesis Synthesis / Isolation cluster_separation Separation cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound (Racemic or Diastereomeric Mixture) separation Chiral Gas Chromatography (Cyclodextrin CSP) synthesis->separation characterization NMR in Chiral Solvent (e.g., PBLG) separation->characterization analysis Determination of Enantiomeric Purity and Absolute Configuration characterization->analysis

Experimental workflow for the analysis of this compound stereoisomers.

Conclusion

The presence of three chiral centers in this compound results in a complex mixture of eight stereoisomers. Understanding the stereochemical relationships and possessing the analytical tools to separate and characterize these isomers is paramount for researchers and professionals in drug development and other scientific disciplines. Chiral gas chromatography with cyclodextrin-based stationary phases and NMR spectroscopy in chiral environments are powerful techniques for the analysis of these nonpolar chiral molecules. This guide provides a foundational understanding and a practical framework for approaching the stereochemical analysis of this compound.

Technical Guide: Physicochemical Properties of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a concise technical overview of the branched alkane 4-Ethyl-2,3-dimethyloctane. It details the fundamental physicochemical properties, including its molecular formula and weight, derived from its structural nomenclature. This guide is intended to serve as a foundational reference for professionals requiring precise chemical data. All quantitative information is systematically presented, and a logical workflow for property determination is provided.

Core Physicochemical Data

The primary molecular properties of this compound have been determined through systematic chemical nomenclature analysis and computational chemistry databases. These core identifiers are crucial for experimental design, material characterization, and theoretical modeling.

The molecular formula for this compound is C12H26.[1] Its molecular weight is approximately 170.33 g/mol .[1][2][3][4] This saturated hydrocarbon belongs to the family of branched alkanes, and its structure consists of an eight-carbon (octane) backbone with ethyl and methyl substituents.[4][5]

The quantitative data for the compound is summarized in the table below for clarity and comparative purposes.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Exact Mass 170.203450829 DaPubChem[1]
CAS Number 62184-00-3ChemSrc[2]

Methodology for Property Determination

The properties presented in this guide are established through a standard theoretical protocol based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This approach provides a reliable and reproducible method for ascertaining the molecular formula and weight of a chemical structure.

Protocol: Derivation of Molecular Properties from IUPAC Name

  • Deconstruction of the IUPAC Name:

    • Parent Chain Identification: The suffix "-octane" is identified, signifying an 8-carbon alkane chain as the base structure.

    • Substituent Identification: Prefixes are analyzed to identify attached functional groups.

      • "2,3-dimethyl-" indicates two methyl (-CH3) groups are present.

      • "4-ethyl-" indicates one ethyl (-CH2CH3) group is present.

    • Lokant Assignment: The numerical prefixes (2, 3, 4) specify the carbon atoms on the parent chain where the substituents are attached.

  • Calculation of Molecular Formula:

    • Carbon Atom Summation: The total number of carbon atoms is calculated by summing those in the parent chain and all substituents (8 from octane (B31449) + 2 from dimethyl + 2 from ethyl = 12 Carbon atoms).

    • Hydrogen Atom Summation: For a saturated acyclic alkane, the number of hydrogen atoms is determined using the general formula CnH2n+2. For n=12, the calculation is (2 * 12) + 2 = 26 Hydrogen atoms.

    • Final Formula: The resulting molecular formula is C12H26.[1]

  • Calculation of Molecular Weight:

    • Atomic Weight Aggregation: The molecular weight is computed by summing the atomic weights of each atom in the molecular formula.

    • Utilizing standard atomic weights (C ≈ 12.011 amu; H ≈ 1.008 amu), the molecular weight is calculated as: (12 * 12.011) + (26 * 1.008) ≈ 170.34 g/mol . Computational sources provide a more precise value of 170.33 g/mol .[1][2]

Visualization of a Logical Workflow

The following diagram illustrates the logical workflow for deriving the molecular formula and weight of this compound from its IUPAC name, as detailed in the protocol above.

G cluster_input Input cluster_analysis Structural Analysis cluster_calculation Calculation iupac IUPAC Name: This compound parent Parent Chain: Octane (8 Carbons) iupac->parent substituents Substituents: - 2,3-dimethyl (2 Carbons) - 4-ethyl (2 Carbons) iupac->substituents formula Molecular Formula: C(8+2+2)H(2*(12)+2) = C12H26 parent->formula substituents->formula weight Molecular Weight: (12 * 12.011) + (26 * 1.008) ≈ 170.33 g/mol formula->weight

Caption: Logical workflow for deriving molecular properties from IUPAC nomenclature.

References

An In-depth Technical Guide on the Boiling Point of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 4-Ethyl-2,3-dimethyloctane, a branched alkane with the molecular formula C12H26. Due to the limited availability of experimentally determined data in public databases, this guide synthesizes information on its predicted physical properties, the principles governing the boiling points of isomeric alkanes, and detailed experimental protocols for its empirical determination.

Physicochemical Properties of this compound

Table 1: Comparison of Boiling Points for C12H26 Isomers

Compound NameMolecular FormulaStructureBoiling Point (°C)Data Source
n-DodecaneC12H26Straight-chain216.3Experimental
This compoundC12H26Branched-chainEstimated < 216.3Predicted

The boiling point of a substance is determined by the strength of its intermolecular forces. For nonpolar alkanes, these are primarily London dispersion forces, which increase with the surface area of the molecule. Straight-chain alkanes, like n-dodecane, can pack closely together, maximizing surface area contact and resulting in stronger intermolecular forces and thus higher boiling points. In contrast, branched alkanes like this compound are more compact and have a smaller surface area, leading to weaker London dispersion forces and a lower boiling point compared to their straight-chain isomers.[1][2] Therefore, the boiling point of this compound is predicted to be lower than that of n-dodecane.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For a compound like this compound, two common and reliable methods for determining its boiling point are the Thiele tube method and the distillation method.

Experimental Protocol 1: Thiele Tube Method

The Thiele tube method is a microscale technique that requires a small amount of the sample.[3]

Materials:

  • This compound sample

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Bunsen burner or other heat source

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube is placed inside the test tube with its open end down.

  • The test tube is attached to the thermometer.

  • The assembly is placed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents in the oil.[4]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

  • The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[3]

Experimental Protocol 2: Simple Distillation Method

For a larger quantity of the substance, a simple distillation can be used to determine the boiling point.[5][6]

Materials:

  • This compound sample (at least 5-10 mL)

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • The distillation apparatus is assembled as per the standard setup.

  • The this compound sample and a few boiling chips are added to the distillation flask.

  • The flask is heated gently.

  • As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.[7]

  • The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the boiling point of this compound.

BoilingPointDeterminationWorkflow cluster_prep Sample Preparation cluster_method Method Selection cluster_execution Experimental Execution cluster_results Data Acquisition & Analysis prep_sample Obtain pure sample of This compound select_method Choose determination method prep_sample->select_method thiele Thiele Tube Method (Microscale) select_method->thiele Small sample distill Distillation Method (Macroscale) select_method->distill Larger sample setup_apparatus Assemble Apparatus thiele->setup_apparatus distill->setup_apparatus heat_sample Gently heat the sample setup_apparatus->heat_sample observe Observe for phase change and temperature stabilization heat_sample->observe record_temp Record boiling point observe->record_temp compare Compare with predicted values and literature data of isomers record_temp->compare

Caption: Workflow for Boiling Point Determination.

The following diagram illustrates the setup for the Thiele tube method.

ThieleTubeSetup cluster_thiele Thiele Tube Apparatus thiele_tube Thiele Tube (containing mineral oil) thermometer Thermometer test_tube Test Tube with Sample capillary Inverted Capillary heat Heat Source heat->thiele_tube gentle heating

Caption: Thiele Tube Setup for Boiling Point Measurement.

References

Solubility of 4-Ethyl-2,3-dimethyloctane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-2,3-dimethyloctane, a branched, nonpolar alkane. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of alkane solubility and data from structurally analogous compounds to provide a robust predictive framework. The information herein is intended to support research, development, and formulation activities where the solvation behavior of such molecules is critical.

Core Principles of Alkane Solubility

Alkanes, including this compound, are nonpolar molecules characterized by C-C and C-H bonds with minimal electronegativity differences. Their solubility is primarily governed by the principle of "like dissolves like," which dictates that nonpolar solutes will readily dissolve in nonpolar solvents.[1][2][3][4][5] The intermolecular forces at play are weak van der Waals forces (London dispersion forces).[1][2][3]

When an alkane dissolves in an organic solvent, the existing van der Waals forces between both the solute and solvent molecules are disrupted, and new van der Waals forces are formed between the solute and solvent molecules.[1][2][3][6][7] Because the energy changes associated with breaking and forming these similar intermolecular forces are roughly equivalent, there is no significant energy barrier to dissolution.[1][2][3][6][7] Conversely, alkanes are virtually insoluble in polar solvents like water because the strong hydrogen bonds between water molecules are energetically much more favorable than the weak van der Waals interactions that would form between water and alkane molecules.[1][2][3][6]

The structure of the alkane also influences its solubility. Increased branching, as seen in this compound, can affect the packing efficiency of the molecules and slightly alter their solubility compared to their straight-chain isomers.[1]

Predicted Solubility of this compound in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighly Soluble / Miscible"Like dissolves like"; minimal difference in intermolecular forces.
Aromatic Hydrocarbons Benzene, Toluene, XyleneHighly Soluble / MiscibleNonpolar aromatic rings readily interact with the alkane chain via van der Waals forces.
Halogenated Hydrocarbons Dichloromethane, Chloroform, Carbon TetrachlorideSolubleThese solvents have low polarity and can effectively solvate nonpolar alkanes.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are weakly polar and can dissolve nonpolar compounds.
Ketones AcetoneModerately SolubleAcetone has a higher polarity which may limit miscibility compared to nonpolar solvents.
Alcohols Ethanol, MethanolSparingly Soluble to InsolubleThe polarity and hydrogen bonding of alcohols make them poor solvents for alkanes.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)InsolubleThe high polarity of these solvents prevents effective solvation of nonpolar alkanes.
Water Insoluble"Hydrophobic effect"; strong water-water hydrogen bonds exclude the nonpolar alkane.[1][2][3][6]

Table 2: Quantitative Solubility Data for Analogous Compounds

The following table presents solubility data for isooctane (B107328) (a highly branched C8 alkane) and n-dodecane (a straight-chain C12 alkane) to provide a quantitative approximation for the behavior of this compound.

SoluteSolventTemperature (°C)SolubilityReference
Isooctane (2,2,4-Trimethylpentane)Water250.56 mg/L[8]
n-DodecaneWater253.7 x 10⁻⁶ mg/mL
n-DodecaneSeawaterNot SpecifiedTentative agreement with pure water

Note: The miscibility of alkanes with nonpolar organic solvents is often considered infinite (i.e., they are miscible in all proportions).

Experimental Protocols for Solubility Determination

The solubility of a nonpolar compound like this compound in an organic solvent can be determined using several established methods. The choice of method often depends on the required precision and the nature of the solute and solvent.

Gravimetric Method (Shake-Flask)

This is a classical and widely used method for determining solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume or mass of the solvent in a sealed container (e.g., a flask with a ground-glass stopper).

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled using a water bath or incubator.

  • Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Centrifugation can be used to accelerate this process.

  • Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette. It is crucial to avoid transferring any undissolved solute.

  • Solvent Evaporation: The sampled solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight is achieved.

  • Quantification: The mass of the remaining solute is determined by weighing the container. The solubility is then calculated as the mass of the solute per volume or mass of the solvent.

Spectroscopic and Chromatographic Methods

These methods are often faster and can be more sensitive than the gravimetric method.

Methodology:

  • Preparation of Saturated Solution and Equilibration: This is performed as described in the gravimetric method (steps 1 and 2).

  • Phase Separation: As described in the gravimetric method (step 3).

  • Sampling and Dilution: A known volume of the saturated supernatant is withdrawn and diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Analysis: The concentration of the solute in the diluted sample is determined using an appropriate analytical technique:

    • Gas Chromatography (GC): This is highly suitable for volatile compounds like alkanes. A calibration curve is prepared using standard solutions of known concentrations.

    • High-Performance Liquid Chromatography (HPLC): While less common for simple alkanes, it can be used with an appropriate nonpolar stationary phase and a suitable detector (e.g., a refractive index detector).

  • Calculation: The solubility is calculated by back-calculating the concentration in the original saturated solution, taking into account the dilution factor.

Visualization of Solubility Determination Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A Start: Define Solute and Solvent System B Add Excess Solute to a Known Amount of Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-72h with agitation) B->C D Phase Separation (Allow to Settle / Centrifuge) C->D E Withdraw a Known Volume of Saturated Supernatant D->E F Analytical Quantification E->F G_Grav Gravimetric Method: Evaporate Solvent and Weigh Residue F->G_Grav  Gravimetric H_Spec Spectroscopic/Chromatographic Method: Dilute and Analyze (e.g., GC) F->H_Spec  Instrumental I Calculate Solubility (e.g., g/L or mol/kg) G_Grav->I H_Spec->I J End: Report Solubility Data with Temperature I->J

Workflow for Experimental Solubility Determination.

Predictive Models for Alkane Solubility

For systems where experimental data is lacking, computational models can provide estimations of solubility.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[9][10][11] Since solubility is a function of activity coefficients at equilibrium, UNIFAC can be employed to estimate the solubility of compounds.

The method involves breaking down the molecules of the mixture into their constituent functional groups (e.g., -CH3, -CH2-). Each group is assigned specific parameters for size, surface area, and interaction with other groups. By combining these group contributions, the activity coefficient of a component in a mixture can be calculated, which in turn can be used to determine its solubility. The UNIFAC model can be particularly useful for predicting the solubility of a compound in a wide range of solvents without the need for extensive experimental measurements.

The following diagram illustrates the logical process of using the UNIFAC model for solubility prediction.

UNIFAC_Prediction A Define Solute and Solvent Molecules B Deconstruct Molecules into UNIFAC Functional Groups A->B C Retrieve Group Surface Area (R) and Volume (Q) Parameters B->C D Retrieve Binary Interaction Parameters (a_mn) for all Group Pairs B->D E Calculate Combinatorial Part of Activity Coefficient (ln γ^C) C->E F Calculate Residual Part of Activity Coefficient (ln γ^R) D->F G Sum to get Total Activity Coefficient (ln γ = ln γ^C + ln γ^R) E->G F->G H Use Activity Coefficient in Thermodynamic Model to Predict Solubility G->H I Predicted Solubility H->I

Logical flow for UNIFAC-based solubility prediction.

Conclusion

This compound, as a highly branched C12 alkane, is expected to exhibit high solubility in nonpolar organic solvents and be virtually insoluble in polar solvents such as water. While specific experimental data for this compound is scarce, a strong predictive understanding of its behavior can be established based on the well-understood principles of alkane solubility and data from analogous compounds. For precise quantitative data, experimental determination using methods such as the shake-flask protocol coupled with gravimetric or chromatographic analysis is recommended. In the absence of experimental data, predictive models like UNIFAC can offer valuable estimations for solubility in various solvent systems.

References

In-depth Technical Guide on the Safety Profile of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Ethyl-2,3-dimethyloctane is not publicly available. The following information has been compiled from data on structurally similar compounds, such as dodecane (B42187) isomers and other C9-C12 branched-chain alkanes. This guide serves as an estimation of the safety profile and should be used with the understanding that it is based on analogous data.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models available through databases like PubChem.[1] Experimental data is limited.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62184-00-3PubChem[1]
Computed XLogP3 5.8PubChem[1]
Boiling Point Data available from SpringerMaterialsPubChem[1]

Hazard Identification and Classification

The hazard classification for this compound is inferred from the classifications of dodecane isomers and hydrocarbon mixtures containing C9-C12 isoalkanes.[2][3][4][5][6]

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapour.[2][7]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways.[2][7][8]
Skin Corrosion/Irritation Not Classified (but may cause dryness)EUH066: Repeated exposure may cause skin dryness or cracking.[2][5]
Hazardous to the Aquatic Environment (Chronic) Category 4H413: May cause long lasting harmful effects to aquatic life.[2]

Toxicological Summary

No specific toxicological studies were found for this compound. The data below is for analogous branched and linear alkanes in the C8-C18 range.[7]

Toxicological EndpointResultSpeciesMethod
Acute Oral Toxicity LD50 > 2000 mg/kg bwRatOECD TG 423 (analogue)[7]
Acute Dermal Toxicity Low(inference)[7]
Acute Inhalation Toxicity Low(inference)[7]
Skin Irritation Slightly irritatingRabbitOECD TG 404 (analogue)[7]
Eye Irritation Slightly irritating(inference)[7]
Skin Sensitization Not a sensitiser(inference)[7]
Genotoxicity Not considered to be genotoxic(inference)[7]
Repeated Dose Toxicity No likely systemic toxicity up to 1000 mg/kg bw/dayRat(analogue study)[7]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies of this compound cannot be provided, as no such studies for this specific substance were identified in the public domain. The toxicological data presented is based on studies of analogous substances, such as the OECD Test Guideline 423 for acute oral toxicity and OECD Test Guideline 404 for skin irritation, performed on similar branched alkanes.[7]

Diagrams

As there is no specific information on the signaling pathways or mechanisms of toxicity for this compound, a diagram illustrating the logical workflow for its hazard assessment based on read-across from analogous compounds is provided below.

Hazard_Assessment_Workflow cluster_Target Target Substance cluster_DataGap Data Availability cluster_Analogues Analogous Substances cluster_DataSource Data Sources for Analogues cluster_InferredHazard Inferred Hazard Profile Target This compound DataGap No Specific SDS or Experimental Data Found Target->DataGap Analogue1 Dodecane Isomers DataGap->Analogue1 Use Read-Across Approach Analogue2 C9-C12 Isoalkane Mixtures DataGap->Analogue2 Use Read-Across Approach Analogue3 C8-C18 Branched Alkanes DataGap->Analogue3 Use Read-Across Approach Source1 Safety Data Sheets (SDS) Analogue1->Source1 Source2 Toxicology Databases Analogue1->Source2 Source3 Regulatory Assessments (e.g., AICIS) Analogue1->Source3 Analogue2->Source1 Analogue2->Source2 Analogue2->Source3 Analogue3->Source1 Analogue3->Source2 Analogue3->Source3 HazardProfile Flammable Liquid Aspiration Hazard Potential Skin Dryness Aquatic Toxicity Source1->HazardProfile Synthesize Data Source2->HazardProfile Synthesize Data Source3->HazardProfile Synthesize Data HazardProfile->Target Apply to Target (with uncertainty)

Caption: Hazard assessment workflow for a substance lacking direct safety data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the proposed synthesis of 4-Ethyl-2,3-dimethyloctane, a branched alkane, utilizing a Grignard reaction-based approach. An alternative synthetic strategy employing a Wittig reaction is also discussed. These methodologies are intended for researchers and scientists in organic chemistry and drug development. The protocols include information on precursor selection, reaction conditions, and purification techniques. Quantitative data from these specific syntheses are not available in the literature; therefore, template tables are provided for recording experimental results.

Introduction

This compound is a saturated hydrocarbon with a branched structure. The synthesis of such alkanes is of interest in various fields, including materials science and as reference compounds in analytical chemistry. This document outlines two plausible synthetic routes for obtaining this molecule from readily available precursors. The primary proposed route involves a Grignar-based synthesis, a robust and widely used method for constructing carbon-carbon bonds.[1][2][3] An alternative pathway using a Wittig reaction to form an alkene intermediate, followed by hydrogenation, is also presented.[4][5][6]

Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. Two promising strategies are outlined below.

2.1. Grignard Reaction Route (Primary Proposed Method)

This approach involves the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol.[1][2] Subsequent deoxygenation of the alcohol yields the target alkane. A logical disconnection point is between C4 and C5, suggesting the reaction between a pentylmagnesium halide and 3,4-dimethylhexan-2-one. An alternative disconnection is between C3 and C4, involving the reaction of a sec-butylmagnesium halide with 5-methylheptan-3-one. The former is detailed below.

2.2. Wittig Reaction Route (Alternative Method)

The Wittig reaction provides a pathway to an alkene intermediate, which can then be hydrogenated to the final alkane.[4][6] This would involve the reaction of a phosphonium (B103445) ylide with a ketone. For instance, the reaction of the ylide derived from 2-bromopentane (B28208) with 3,4-dimethylhexan-2-one would yield an alkene precursor to this compound.

Experimental Protocols (Grignard Route)

This section provides a detailed protocol for the synthesis of this compound via the Grignard reaction.

3.1. Materials and Equipment

  • Reagents: Magnesium turnings, iodine (crystal), 1-bromopentane (B41390), 3,4-dimethylhexan-2-one, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), hydrochloric acid (concentrated), sodium bicarbonate (saturated solution), brine, anhydrous magnesium sulfate, palladium on carbon (10% Pd/C), hydrogen gas.

  • Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, glassware for distillation or column chromatography, hydrogenation apparatus.

3.2. Synthesis of Pentylmagnesium Bromide (Grignard Reagent)

  • Preparation: All glassware must be rigorously dried to prevent moisture contamination.[3][7] Assemble a reflux condenser and a dropping funnel on a round-bottom flask containing magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Initiation: Add a small portion of a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.[7] If the reaction does not start, gentle warming may be necessary.

  • Formation: Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

3.3. Reaction with 3,4-dimethylhexan-2-one

  • Addition: Cool the freshly prepared pentylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 4-ethyl-2,3-dimethyloctan-4-ol.

3.4. Deoxygenation of the Tertiary Alcohol

The tertiary alcohol can be converted to the alkane via a two-step process of dehydration to an alkene followed by hydrogenation.

  • Dehydration: Reflux the crude alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to yield 4-ethyl-2,3-dimethyloct-3-ene. Purify the resulting alkene by distillation or column chromatography.

  • Hydrogenation: Dissolve the purified alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or GC).

  • Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.

Data Presentation

The following tables should be used to record the quantitative data from the synthesis.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar Equivalent
1-Bromopentane151.041.0
Magnesium24.311.2
3,4-Dimethylhexan-2-one128.211.0
10% Pd/CN/Acatalytic

Table 2: Product Yield and Characterization

ProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Physical AppearanceSpectroscopic Data (NMR, IR, MS)
4-Ethyl-2,3-dimethyloctan-4-ol
4-Ethyl-2,3-dimethyloct-3-ene
This compound

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed Grignard-based synthesis of this compound.

Synthesis_Workflow precursor1 1-Bromopentane grignard Pentylmagnesium Bromide precursor1->grignard Anhydrous Ether precursor2 Magnesium precursor2->grignard alcohol 4-Ethyl-2,3-dimethyloctan-4-ol grignard->alcohol ketone 3,4-Dimethylhexan-2-one ketone->alcohol alkene 4-Ethyl-2,3-dimethyloct-3-ene alcohol->alkene H+ cat., Heat product This compound alkene->product H2, Pd/C

Caption: Proposed synthetic workflow for this compound via a Grignard reaction.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, three-step methodology for the laboratory-scale synthesis of the branched alkane, 4-Ethyl-2,3-dimethyloctane. The synthesis commences with the oxidation of a commercially available secondary alcohol to its corresponding ketone, followed by a Grignard reaction to construct the carbon skeleton, and concludes with a deoxygenation step to yield the target alkane. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and workflow visualizations to guide researchers in the successful synthesis and characterization of this compound.

Introduction

Branched alkanes are significant components of fuels and lubricants and serve as important scaffolds in medicinal chemistry and materials science. The synthesis of structurally defined branched alkanes is crucial for studying structure-property relationships and for the development of new molecules with tailored characteristics. This compound (C12H26) is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .[1] This document outlines a reliable laboratory-scale procedure for its synthesis.

Overall Synthesis Scheme

The synthesis of this compound is proposed via a three-step sequence:

  • Step 1: Oxidation of 3,4-Dimethyl-2-hexanol (B1615728). The commercially available secondary alcohol, 3,4-dimethyl-2-hexanol, is oxidized to the corresponding ketone, 3,4-dimethylhexan-2-one, using pyridinium (B92312) chlorochromate (PCC).

  • Step 2: Grignard Reaction. The ketone, 3,4-dimethylhexan-2-one, is reacted with sec-butylmagnesium bromide to form the tertiary alcohol, 4-Ethyl-2,3-dimethyloctan-4-ol.

  • Step 3: Barton-McCombie Deoxygenation. The tertiary alcohol is deoxygenated to the final product, this compound, via a Barton-McCombie reaction.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethylhexan-2-one

This procedure details the oxidation of 3,4-dimethyl-2-hexanol to 3,4-dimethylhexan-2-one using pyridinium chlorochromate (PCC).[2][3][4]

Materials:

  • 3,4-Dimethyl-2-hexanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Chromatography column

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

  • Dissolve 3,4-dimethyl-2-hexanol (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the alcohol solution dropwise to the stirred PCC suspension at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel, washing the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 3,4-dimethylhexan-2-one.

  • Purify the crude product by flash column chromatography on silica gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.

Step 2: Synthesis of 4-Ethyl-2,3-dimethyloctan-4-ol via Grignard Reaction

This protocol describes the reaction of 3,4-dimethylhexan-2-one with sec-butylmagnesium bromide.[5][6][7][8][9]

Materials:

  • 3,4-Dimethylhexan-2-one

  • sec-Butylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a solution of sec-butylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the Grignard reagent solution to 0 °C in an ice-water bath.

  • Dissolve 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture again in an ice-water bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude 4-Ethyl-2,3-dimethyloctan-4-ol.

  • The crude tertiary alcohol can be purified by flash column chromatography if necessary.

Step 3: Synthesis of this compound via Barton-McCombie Deoxygenation

This protocol details the deoxygenation of the tertiary alcohol to the final alkane.[10][11]

Materials:

  • 4-Ethyl-2,3-dimethyloctan-4-ol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

Part A: Formation of the Xanthate Ester

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-Ethyl-2,3-dimethyloctan-4-ol (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the solution back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the solution to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude xanthate ester by flash column chromatography.

Part B: Reductive Cleavage of the Xanthate Ester

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the purified xanthate ester (1.0 equivalent) in toluene.

  • Add tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica gel using hexane as the eluent. Fractional distillation under reduced pressure can also be used for purification.[12]

Data Presentation

Table 1: Summary of Physical Properties and Expected Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Expected Yield (%)
3,4-Dimethylhexan-2-oneC₈H₁₆O128.21Liquid~15880-90
4-Ethyl-2,3-dimethyloctan-4-olC₁₂H₂₆O186.34Liquid-70-85
This compoundC₁₂H₂₆170.33Liquid~200-21075-90

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Complex multiplet signals in the alkane region (δ 0.8-1.6 ppm). Multiple overlapping signals for methyl, methylene, and methine protons are expected.
¹³C NMR Signals in the aliphatic region (δ 10-50 ppm). The exact number of signals will depend on the diastereomers present.
Mass Spec (EI) Molecular ion peak (m/z 170) may be weak or absent. Characteristic fragmentation pattern for branched alkanes with major fragments corresponding to the loss of alkyl radicals at the branching points.[13][14]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Deoxygenation A 3,4-Dimethyl-2-hexanol B 3,4-Dimethylhexan-2-one A->B PCC, DCM D 4-Ethyl-2,3-dimethyloctan-4-ol B->D C sec-Butylmagnesium bromide C->D E Xanthate Ester Intermediate D->E 1. NaH, CS2 2. CH3I F This compound E->F Bu3SnH, AIBN

Caption: Overall synthetic workflow for this compound.

Experimental_Logic Start Starting Material: 3,4-Dimethyl-2-hexanol Oxidation Oxidation (PCC) Start->Oxidation Ketone Intermediate: 3,4-Dimethylhexan-2-one Oxidation->Ketone Grignard Grignard Reaction (+ sec-BuMgBr) Ketone->Grignard Alcohol Intermediate: 4-Ethyl-2,3-dimethyloctan-4-ol Grignard->Alcohol Deoxygenation Barton-McCombie Deoxygenation Alcohol->Deoxygenation Product Final Product: This compound Deoxygenation->Product

Caption: Logical relationship of the key transformations in the synthesis.

References

Application Note: High-Purity Isolation of 4-Ethyl-2,3-dimethyloctane using Preparative Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-2,3-dimethyloctane is a branched alkane of interest in various fields of chemical research. Its structural complexity, including multiple stereocenters, necessitates a high-resolution purification technique to isolate it from isomers and other impurities that may arise during synthesis. Gas chromatography (GC) is a powerful analytical technique for the separation of volatile compounds.[1][2] For the purpose of obtaining high-purity material, preparative gas chromatography (pGC) is the method of choice, allowing for the isolation of individual compounds from a mixture.[3] This application note provides a detailed protocol for the high-purity isolation of this compound using pGC.

The separation of non-polar alkanes is primarily governed by their boiling points, making non-polar stationary phases the industry standard.[1] Due to the subtle differences in physicochemical properties among alkane isomers, high-efficiency capillary columns are often required to achieve baseline separation.[4][5] This protocol will outline the use of a non-polar stationary phase for the effective separation and subsequent high-purity collection of this compound.

Experimental Protocols

1. Sample Preparation

A crude mixture containing this compound should be prepared for injection into the pGC system.

  • Dissolution: Dissolve the crude sample in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical concentration for preparative injection is in the range of 10-100 mg/mL, depending on the capacity of the pGC system.

  • Filtration: To prevent contamination of the injector and column, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[6]

2. Preparative Gas Chromatography (pGC) Method Development

Prior to preparative-scale isolation, an analytical GC method should be developed to optimize the separation of this compound from its isomers and other impurities.

  • Analytical GC System: A standard gas chromatograph equipped with a flame ionization detector (FID) is suitable for method development.

  • Column Selection: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is recommended for the separation of alkanes.[1]

  • Optimization of Parameters: Systematically optimize the oven temperature program, carrier gas flow rate, and injection parameters to achieve the best possible resolution.

3. High-Purity Isolation by Preparative Gas Chromatography (pGC)

Once an optimal separation method is established, it can be scaled up to a pGC system for isolation.

  • pGC System: A preparative gas chromatograph equipped with a high-capacity column, a splitter to divert a small portion of the eluent to a detector (e.g., FID), and a fraction collector is required.[3]

  • Injection: Perform multiple injections of the prepared sample. The injection volume will depend on the column dimensions and loading capacity.

  • Fraction Collection: Set the fraction collector to selectively trap the peak corresponding to this compound based on the retention time determined during method development.

  • Purity Analysis: After collection, re-analyze a small portion of the isolated fraction using the analytical GC method to confirm its purity.

Data Presentation

The following tables summarize the optimized analytical GC parameters and the expected outcome of the preparative isolation.

Table 1: Optimized Analytical GC Parameters

ParameterValue
Column 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow at 1.2 mL/min[1]
Inlet Temperature 250 °C[6]
Injection Mode Split, 100:1 ratio[1]
Injection Volume 1 µL[1]
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Table 2: Preparative GC Isolation Summary (Hypothetical Data)

ParameterValue
Initial Sample Purity ~85%
Injection Volume (per run) 100 µL
Number of Runs 20
Collected Fraction This compound
Final Purity >99%
Total Amount Isolated ~150 mg
Recovery Rate ~88%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the high-purity isolation of this compound.

Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_iso Isolation & Analysis cluster_output Final Product Dissolution Dissolve Crude Sample in Hexane Filtration Filter Sample (0.45 µm) Dissolution->Filtration Analytical_GC Analytical GC Optimization Filtration->Analytical_GC Resolution Achieve Baseline Resolution Analytical_GC->Resolution Prep_GC Preparative GC Injection Resolution->Prep_GC Collection Fraction Collection Prep_GC->Collection Purity_Check Purity Analysis (Analytical GC) Collection->Purity_Check Pure_Compound High-Purity This compound Purity_Check->Pure_Compound

Caption: Experimental workflow for the high-purity isolation of this compound.

Logical_Flow start Start: Crude Sample Mixture prep Sample Preparation: Dissolve and Filter start->prep is_pure Is Purity >99%? end End: Pure this compound is_pure->end  Yes prep_gc Preparative GC is_pure->prep_gc No gc_analysis GC Analysis prep->gc_analysis gc_analysis->is_pure collect Collect Target Fraction prep_gc->collect collect->gc_analysis

References

Application Note: Analysis of 4-Ethyl-2,3-dimethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 4-Ethyl-2,3-dimethyloctane (C12H26), a branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Branched alkanes are prevalent in various matrices, including environmental samples, petroleum products, and biological specimens. The methodology outlined here offers a robust framework for sample preparation, instrument configuration, and data analysis, ensuring high sensitivity and reproducibility. GC-MS is the ideal analytical technique for such volatile compounds due to its high-resolution separation capabilities and definitive mass-based identification.[2]

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. As a volatile organic compound (VOC), its analysis is critical in various fields, from environmental monitoring to the characterization of complex hydrocarbon mixtures. Gas chromatography provides the necessary separation of isomers, which can be numerous in branched alkanes, while mass spectrometry allows for their identification based on characteristic fragmentation patterns.[3][4] The electron ionization (EI) mass spectrum of branched alkanes is typically characterized by fragmentation at branching points, leading to the formation of stable carbocations.[4]

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is crucial and depends on the sample matrix. The primary objective is to extract and concentrate this compound while minimizing interfering substances.[5]

1.1. Liquid Samples (e.g., organic solvents, fuel blends)

  • Direct Dilution: For samples with high concentrations of the analyte, a simple dilution with a volatile organic solvent like hexane (B92381), dichloromethane, or iso-octane is recommended.[6][7]

    • Dilute the sample to achieve a final concentration within the instrument's linear dynamic range, typically in the range of 1-100 µg/mL.[2]

    • Transfer the diluted sample into a 2 mL glass autosampler vial for analysis.[8]

1.2. Solid or Semi-Solid Samples (e.g., environmental solids, waxes)

  • Solvent Extraction:

    • Weigh 1-10 grams of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of n-hexane or dichloromethane.[5]

    • Vortex or sonicate for 20-30 minutes to ensure efficient extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the solid and liquid phases.[5]

    • Carefully transfer the supernatant (solvent extract) to a clean vial.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.[9]

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.[9]

1.3. Aqueous Samples

  • Liquid-Liquid Extraction (LLE):

    • Place a known volume of the aqueous sample into a separatory funnel.

    • Add a suitable, water-immiscible organic solvent such as hexane or dichloromethane.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Collect the organic layer, which now contains the analyte.

    • The extraction may be repeated to improve recovery.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Concentrate the extract if necessary before analysis.[6]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of branched alkanes like this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[10][11]
Carrier Gas Helium at a constant flow of 1.0 mL/min[5][11]
Inlet Temperature 250 °C[5]
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)[5]
Oven Program Initial 50°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min[2]
Transfer Line Temp. 280 °C
MS Source Temp. 230 °C[5]
MS Quad Temp. 150 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Mass Range 40-500 m/z
Scan Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Expected Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a weak or absent molecular ion peak (M⁺) at m/z 170. The fragmentation pattern will be dominated by the formation of stable carbocations resulting from cleavage at the branched points. Key fragment ions can be predicted based on the structure.

m/z (mass/charge)Possible Fragment IdentityNotes
141[M - C2H5]⁺Loss of an ethyl group
127[M - C3H7]⁺Loss of a propyl group
99[M - C5H11]⁺Cleavage at the C4-C5 bond
85[C6H13]⁺
71[C5H11]⁺
57[C4H9]⁺Abundant fragment in branched alkanes
43[C3H7]⁺

Note: This table is predictive. Actual fragmentation patterns should be confirmed with a standard.

Visualizations

Experimental Workflow

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection dilution Direct Dilution (Liquid Samples) start->dilution High Conc. extraction Solvent Extraction (Solid Samples) start->extraction Solid Matrix lle Liquid-Liquid Extraction (Aqueous Samples) start->lle Aqueous Matrix vial Transfer to Autosampler Vial dilution->vial concentrate Concentration (Optional) extraction->concentrate lle->concentrate concentrate->vial injection GC Injection vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-500) ionization->detection qualitative Qualitative Analysis (Library Search) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) detection->quantitative report Final Report qualitative->report quantitative->report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Analytical Logic sample Sample Matrix prep_choice Choose Preparation Method sample->prep_choice prep_methods Dilution LLE Solvent Extraction prep_choice->prep_methods gc_params GC Parameters (Column, Oven Program) prep_methods->gc_params Inject separation Analyte Separation gc_params->separation ms_params MS Parameters (Ionization, Mass Range) identification Analyte Identification ms_params->identification separation->ms_params Elute result Accurate & Reproducible Results identification->result

Caption: Logical flow for method development in GC-MS analysis.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of 4-Ethyl-2,3-dimethyloctane. The information herein is intended to guide researchers in predicting, acquiring, and interpreting the NMR spectra of this branched alkane.

Predicted NMR Data

Due to the absence of readily available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted based on empirical rules and established chemical shift correlations for alkanes.[1][2]

Predicted ¹H NMR Data for this compound

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
H-1~ 0.88t7.03HCH₃
H-2'~ 0.85d6.83HCH₃
H-3'~ 0.82d6.83HCH₃
H-5, H-6, H-7~ 1.25m-6HCH₂ x 3
H-8~ 0.90t7.23HCH₃
H-1'~ 1.35m-2HCH₂
H-4~ 1.55m-1HCH
H-3~ 1.65m-1HCH
H-2~ 1.75m-1HCH
H-4'~ 0.86t7.43HCH₃

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~ 14.1C-8
~ 15.0 - 20.0C-2', C-3'
~ 11.0C-4'
~ 23.0C-7
~ 29.5C-6
~ 33.0C-5
~ 25.0C-1'
~ 35.0 - 40.0C-2, C-3
~ 45.0C-4

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3][4]

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[4][5] For nonpolar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.

  • Concentration:

    • For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[4][5]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[5]

  • Procedure:

    • Accurately weigh the desired amount of this compound in a clean, dry vial.

    • Add the appropriate volume of deuterated solvent to the vial.

    • Gently vortex or sonicate the mixture until the sample is fully dissolved.

    • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[4]

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube to prevent solvent evaporation and contamination.[5]

2. NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized for the specific instrument being used.

¹H NMR Acquisition Parameters:

ParameterRecommended ValuePurpose
Pulse Sequencezg30 or zgStandard 1D proton experiment
Spectral Width12-16 ppmTo cover the entire proton chemical shift range
Number of Scans (NS)8-16To improve signal-to-noise ratio
Relaxation Delay (D1)1-2 sTo allow for relaxation of the protons between scans
Acquisition Time (AQ)2-4 sTo ensure good digital resolution

¹³C NMR Acquisition Parameters:

ParameterRecommended ValuePurpose
Pulse Sequencezgpg30Proton-decoupled 1D carbon experiment
Spectral Width200-240 ppmTo cover the entire carbon chemical shift range
Number of Scans (NS)128 or moreTo compensate for the low natural abundance of ¹³C
Relaxation Delay (D1)2 sTo allow for relaxation of the carbon nuclei
Acquisition Time (AQ)1-2 sTo ensure good digital resolution

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference. Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR signal assignments.

Caption: Structure of this compound with atom numbering.

Experimental Workflow

This diagram outlines the logical flow of the NMR spectroscopy experiment from sample preparation to data analysis.

experimental_workflow sample_prep Sample Preparation dissolve Dissolve in Deuterated Solvent sample_prep->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer nmr_acquisition NMR Data Acquisition transfer->nmr_acquisition h1_nmr ¹H NMR Experiment nmr_acquisition->h1_nmr c13_nmr ¹³C NMR Experiment nmr_acquisition->c13_nmr data_processing Data Processing h1_nmr->data_processing c13_nmr->data_processing ft Fourier Transform data_processing->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference analysis Spectral Analysis reference->analysis assignment Peak Assignment analysis->assignment interpretation Structural Interpretation assignment->interpretation

Caption: Workflow for NMR analysis of this compound.

References

Application Notes: 4-Ethyl-2,3-dimethyloctane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-2,3-dimethyloctane (C12H26, CAS No. 62184-00-3) is a branched-chain alkane that can serve as a valuable reference standard in chromatographic analyses.[1][2] Its specific structure and molecular weight of 170.33 g/mol make it suitable for use in gas chromatography (GC), particularly for the identification and quantification of hydrocarbons in complex mixtures such as petroleum products, environmental samples, and research chemicals.[1] As a reference standard, it is crucial for method validation, instrument calibration, and as an internal standard to improve the accuracy and precision of quantitative analysis.[3][4]

Principle of Use as a Reference Standard

In chromatography, a reference standard is a highly purified compound used as a benchmark for identifying and quantifying other components in a sample. When used as an external standard, a calibration curve is generated by injecting known concentrations of this compound and plotting the instrument response (e.g., peak area) against the concentration. This curve is then used to determine the concentration of the analyte in an unknown sample.

Alternatively, this compound can be employed as an internal standard.[3][4] In this method, a known amount of the standard is added to all samples, calibration standards, and blanks. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This approach effectively corrects for variations in injection volume, sample preparation, and instrument drift, thereby enhancing the reliability of the results.[3]

Applications

The primary application of this compound as a reference standard is in gas chromatography (GC) coupled with various detectors, most commonly Flame Ionization Detection (FID) or Mass Spectrometry (MS).

  • Petroleum and Fuel Analysis: To identify and quantify branched alkanes in gasoline, diesel, and lubricating oils.[5]

  • Environmental Monitoring: For the analysis of hydrocarbon contaminants in soil, water, and air samples.

  • Chemical Synthesis: As a standard to confirm the identity and purity of synthetic products.

  • Metabolomics: In the analysis of volatile organic compounds in biological samples, where alkanes can be present.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and a series of working standard solutions for use in generating a calibration curve or as an internal standard.

Materials:

  • This compound (high purity, >98%)

  • High-purity volatile solvent (e.g., n-hexane, pentane, or dichloromethane)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Calculate the exact concentration of the stock solution.

  • Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of dilutions from the stock solution using volumetric flasks. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Subsequent dilutions can be made from the stock or intermediate standards to achieve the desired concentrations.

Internal Standard Preparation:

  • If using this compound as an internal standard, prepare a stock solution as described above. A working internal standard solution of a specific concentration (e.g., 20 µg/mL) is then prepared. A fixed volume of this working solution is added to every sample and calibration standard.[3]

Protocol 2: Gas Chromatography (GC) Analysis

This protocol provides a general method for the analysis of this compound using GC with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Non-polar stationary phases are typically used for alkane separation.[5]

Instrumentation and Conditions:

ParameterGC-FIDGC-MS
Column Non-polar, e.g., DB-1, DB-5, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)Non-polar, low-bleed, e.g., DB-5ms, Rtx-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:1 (adjustable based on concentration)50:1 (adjustable based on concentration)
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 minInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min
Detector Temperature 280 °CN/A (Transfer line at 280 °C)
MS Parameters N/AIon Source: 230 °CQuadrupole: 150 °CScan Range: m/z 40-300

Data Analysis:

  • Qualitative Analysis: The retention time of the peak in the sample chromatogram is compared to the retention time of the this compound standard. For GC-MS, the mass spectrum of the sample peak should match the reference spectrum.

  • Quantitative Analysis: The peak area of this compound is used to determine its concentration based on the calibration curve or the internal standard method.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 62184-00-3[1][2]
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
IUPAC Name This compound[1]

Table 2: Example Calibration Data for External Standard Method

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
15,230
526,150
1051,980
25130,500
50259,800
100521,100

Visualizations

chromatographic_analysis_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Quantification prep_sample Prepare Sample (Extraction/Dilution) add_is Add Internal Standard (if applicable) prep_sample->add_is to sample prep_std Prepare Standard Solutions (Stock and Working) prep_std->add_is to standards gc_injection GC Injection add_is->gc_injection separation Chromatographic Separation (GC Column) gc_injection->separation detection Detection (FID or MS) separation->detection peak_integration Peak Integration (Area/Height) detection->peak_integration calibration Generate Calibration Curve or Calculate Response Factor peak_integration->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Workflow for chromatographic analysis using a reference standard.

References

Application Notes and Protocols for Studying the Hydrophobic Properties of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobicity is a critical physicochemical property that governs the behavior of molecules in aqueous environments, influencing processes such as drug absorption, protein binding, and membrane interactions. 4-Ethyl-2,3-dimethyloctane, a branched alkane with the molecular formula C12H26, is expected to exhibit significant hydrophobic character due to its non-polar hydrocarbon structure. Understanding and quantifying its hydrophobicity is essential for its potential applications in various fields, including its use as a non-polar solvent, a component in lubricant formulations, or as a reference compound in hydrophobicity studies.

These application notes provide a comprehensive guide to the experimental evaluation of the hydrophobic properties of this compound. Detailed protocols for key experiments are outlined to ensure reproducible and accurate measurements.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties are sourced from the PubChem database.[1]

PropertyValueReference
Molecular FormulaC12H26PubChem CID: 15732319[1]
Molecular Weight170.33 g/mol PubChem CID: 15732319[1]
IUPAC NameThis compoundPubChem CID: 15732319[1]
SMILESCCCCC(CC)C(C)C(C)CPubChem CID: 15732319[1]
CAS Number62184-00-3PubChem CID: 15732319[1]

Experimental Protocols for Hydrophobicity Assessment

Contact Angle Measurement

The contact angle is a quantitative measure of the wetting of a solid by a liquid. A high contact angle with water indicates a hydrophobic surface. The sessile drop method is a common technique for this measurement.[2]

Protocol:

  • Substrate Preparation: A smooth, inert solid substrate (e.g., polished silicon wafer or glass slide) is thoroughly cleaned to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by drying with a stream of nitrogen.

  • Sample Deposition: A thin, uniform film of this compound is coated onto the cleaned substrate. This can be done using techniques such as spin coating or dip coating from a volatile solvent. The solvent is then allowed to evaporate completely.

  • Sessile Drop Formation: A microliter syringe is used to carefully deposit a small droplet (typically 2-5 µL) of high-purity water onto the coated surface.

  • Image Acquisition: A goniometer equipped with a high-resolution camera is used to capture a side-profile image of the water droplet on the surface.[3]

  • Angle Measurement: The contact angle is determined by analyzing the captured image using software that fits the drop shape to the Young-Laplace equation. The angle is measured at the three-phase (solid-liquid-gas) contact point.[2]

  • Data Analysis: Measurements are repeated at multiple locations on the surface to ensure statistical significance. The average contact angle and standard deviation are reported. Surfaces with water contact angles greater than 90° are considered hydrophobic.[3]

Data Presentation:

SampleContact Angle (°)Standard Deviation (°)
This compound coated surface(Enter experimental value)(Enter experimental value)
Uncoated Substrate (Control)(Enter experimental value)(Enter experimental value)

Experimental Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Clean Substrate B Coat with this compound A->B C Deposit Water Droplet B->C D Acquire Image with Goniometer C->D E Measure Contact Angle D->E F Repeat Measurements E->F G Calculate Average and Standard Deviation F->G G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-Octanol and Water B Dissolve Sample in n-Octanol A->B C Mix n-Octanol and Water Phases B->C D Equilibrate Mixture C->D E Separate Phases D->E F Analyze Concentration in Each Phase (GC-FID) E->F G Calculate LogP F->G G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Calibrate Tensiometer B Prepare Sample in Vessel A->B C Immerse Du Noüy Ring B->C D Pull Ring and Measure Detachment Force C->D E Calculate Surface Tension D->E F Repeat and Average Results E->F

References

Application Notes and Protocols for the Catalyic Cracking of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catalytic cracking is a fundamental process in the petrochemical industry used to convert large, complex hydrocarbon molecules into smaller, more valuable products such as gasoline, diesel, and light olefins.[1][2][3] This process is facilitated by solid acid catalysts, most commonly zeolites, which operate at lower temperatures and pressures than thermal cracking.[2][4][5] Modern catalytic cracking utilizes zeolites, which are complex aluminosilicates, to produce a high percentage of hydrocarbons with 5 to 10 carbon atoms, making them particularly useful for gasoline production.[1][5][6] The reaction proceeds via a mechanism involving carbocation intermediates on the catalyst's acidic sites, leading to C-C bond cleavage and molecular rearrangement.[5][7][8]

This document provides a detailed experimental setup and protocol for the catalytic cracking of 4-Ethyl-2,3-dimethyloctane, a C12 branched alkane, in a laboratory-scale fixed-bed reactor. The protocol covers catalyst preparation, experimental procedure, and product analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Materials and Apparatus
  • Reactant: this compound (≥99% purity)

  • Catalyst: H-ZSM-5 Zeolite (Si/Al ratio of 25-50)

  • Gases: High-purity Nitrogen (N₂) or Argon (Ar) for purging and as a carrier gas; High-purity air for catalyst regeneration.

  • Reactor System:

    • Quartz or Stainless Steel Fixed-Bed Reactor (e.g., 10 mm inner diameter, 400 mm length)

    • High-temperature tube furnace with a programmable temperature controller

    • High-pressure liquid pump (e.g., HPLC pump) for reactant feed

    • Mass Flow Controllers (MFCs) for gas delivery

    • Back pressure regulator to control system pressure

  • Product Collection:

    • Condenser/Cold Trap (e.g., ice-water bath or cryo-cooler at -10°C)

    • Gas-liquid separator

    • Gas sampling bags

  • Analytical Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS) and Flame Ionization Detector (FID)

Catalyst Preparation and Activation
  • Pelletization: Press the H-ZSM-5 zeolite powder into pellets using a hydraulic press. Crush and sieve the pellets to obtain particles in the 20-40 mesh range (0.420-0.841 mm).

  • Loading the Reactor: Load a known mass (e.g., 1.0 g) of the sieved H-ZSM-5 catalyst into the center of the fixed-bed reactor. Use quartz wool plugs to secure the catalyst bed in place.

  • Activation (Calcination):

    • Install the packed reactor into the tube furnace.

    • Purge the system with N₂ at a flow rate of 50 mL/min for 30 minutes to remove any air and moisture.

    • Heat the reactor to 550°C at a ramp rate of 10°C/min under a continuous N₂ flow.

    • Hold the temperature at 550°C for 4 hours to ensure the removal of any adsorbed water and organic impurities.

    • Cool the reactor to the desired reaction temperature under N₂ flow.

Experimental Procedure
  • System Pressurization: Adjust the back pressure regulator to the desired reaction pressure (e.g., atmospheric or slightly above).

  • Set Reaction Temperature: Set the furnace controller to the target reaction temperature, typically in the range of 500-650°C.[9]

  • Reactant Feed:

    • Once the reactor temperature is stable, begin feeding the this compound into a vaporizer using the high-pressure liquid pump. The reactant is vaporized and mixed with the N₂ carrier gas before entering the reactor.

    • The feed rate is set to achieve a specific Weight Hourly Space Velocity (WHSV), a critical parameter defined as the mass flow rate of the reactant divided by the mass of the catalyst.

  • Product Collection:

    • The reactor effluent, a mixture of cracked products and carrier gas, is passed through a condenser/cold trap to liquefy the condensable hydrocarbons (C5+).

    • The non-condensable gaseous products (C1-C4) are collected in gas sampling bags for later analysis.

  • Steady State: Allow the reaction to run for at least 30 minutes to reach a steady state before collecting samples for analysis.

  • System Shutdown:

    • Stop the liquid reactant feed.

    • Continue the N₂ flow to purge the system of any remaining hydrocarbons.

    • Cool down the reactor to room temperature.

Product Analysis (GC-MS)

The composition of both liquid and gaseous products is determined using GC-MS.[10][11][12]

  • Liquid Products: Dilute the collected liquid sample in a suitable solvent (e.g., hexane). Inject a small volume (e.g., 1 µL) into the GC-MS. A typical GC program would involve a temperature ramp from 40°C to 250°C to separate the wide range of products.

  • Gaseous Products: Inject a sample from the gas bag into the GC-MS using a gas-tight syringe. Use a column suitable for separating light hydrocarbons.

  • Identification and Quantification: Identify the product compounds by comparing their mass spectra with the NIST library.[13] Quantify the products using the peak areas from the GC-FID, applying response factors where necessary.

Data Presentation

The quantitative results from the catalytic cracking experiments can be summarized for effective comparison.

Table 1: Summary of Key Experimental Parameters

ParameterSymbolValueUnits
Reaction TemperatureT500 - 650°C
Reaction PressureP1 - 5atm
Catalyst-H-ZSM-5-
Catalyst Massm_cat1.0g
Reactant Feed RateF0.05mL/min
Weight Hourly Space VelocityWHSV2.0h⁻¹
Carrier Gas Flow RateV_gas30mL/min

Table 2: Expected Product Distribution from Cracking of this compound

The cracking of a branched C12 alkane is expected to yield a complex mixture of smaller hydrocarbons. Catalytic cracking typically favors the production of branched alkanes and alkenes.[1][14]

Product ClassExamplesExpected Yield (wt%)
Light Gases (C1-C2)Methane, Ethane, Ethene5 - 10
LPG Fraction (C3-C4)Propane, Propene, Butanes, Butenes20 - 30
Gasoline Fraction (C5-C10)Branched Alkanes, Alkenes40 - 60
AromaticsBenzene, Toluene, Xylenes5 - 15
Coke & Heavy Products-< 5

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental setup for the catalytic cracking of this compound.

experimental_workflow pump HPLC Pump vaporizer Vaporizer (Heated Zone) pump->vaporizer reactor Fixed-Bed Reactor (H-ZSM-5 Catalyst) vaporizer->reactor Vaporized Feed condenser Condenser (Cold Trap) reactor->condenser Effluent separator Gas-Liquid Separator condenser->separator separator->liquid_analysis Liquid Fraction separator->gas_analysis Gaseous Fraction mfc Mass Flow Controller mfc->vaporizer

Experimental workflow for the catalytic cracking process.
Conceptual Reaction Pathway

This diagram outlines the simplified ionic mechanism for the catalytic cracking of a branched alkane on a zeolite catalyst surface.

reaction_pathway cluster_catalyst On Zeolite Acid Site (H+) cluster_products Cracked Products alkane Branched Alkane (C12H26) carbocation Carbocation Intermediate (C12H25+) alkane->carbocation Hydride Abstraction beta_scission β-Scission carbocation->beta_scission isomerization Isomerization carbocation->isomerization smaller_alkane Smaller Alkane beta_scission->smaller_alkane alkene Alkene beta_scission->alkene branched_products Branched Isomers isomerization->branched_products

Conceptual pathway for catalytic cracking via a carbocation mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 4-Ethyl-2,3-dimethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of 4-Ethyl-2,3-dimethyloctane isomers. This resource is designed for researchers, scientists, and drug development professionals to address the complex challenges associated with separating the stereoisomers of this C12H26 alkane. Due to its three chiral centers, this compound can exist as eight different stereoisomers (four pairs of enantiomers), which exhibit very similar physicochemical properties, making their separation a significant analytical challenge.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the isomers of this compound?

A1: The primary challenge lies in the high structural similarity of the isomers. As stereoisomers, they share the same molecular formula (C12H26) and connectivity, differing only in the spatial arrangement of atoms.[1] This results in nearly identical boiling points, polarities, and mass spectral fragmentation patterns, making separation by standard chromatographic or distillation techniques extremely difficult.[2]

Q2: What is the most effective analytical technique for separating these isomers?

A2: High-resolution capillary gas chromatography (GC) is the most effective and commonly used technique for separating complex mixtures of branched alkane isomers.[2][3] Success hinges on selecting a GC column with a highly selective stationary phase and optimizing the temperature program to resolve the small differences in volatility and molecular shape among the isomers.[4][5] For separating the enantiomeric pairs, chiral gas chromatography is necessary.[6]

Q3: I am observing significant peak co-elution in my gas chromatogram. What could be the cause?

A3: Co-elution of these isomers is a frequent issue and can be caused by several factors:

  • Inappropriate GC Column: The stationary phase may not be selective enough for these closely related nonpolar compounds.[7]

  • Suboptimal Temperature Program: A rapid temperature ramp can prevent proper separation.[7]

  • Incorrect Carrier Gas Flow Rate: The flow rate might be too high or low, reducing column efficiency.[8]

  • Column Overload: Injecting a sample that is too concentrated can lead to broadened, overlapping peaks.[5]

Q4: Can mass spectrometry (MS) be used to differentiate the isomers?

A4: While standard electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak at m/z 170 for all isomers, the fragmentation patterns are often very similar, making differentiation challenging.[9][10][11] However, examining subtle differences in the relative abundances of fragment ions across a chromatographic peak can sometimes indicate the presence of co-eluting isomers.[7][12]

Q5: How can I separate the enantiomeric pairs of this compound?

A5: Separating enantiomers requires a chiral environment. This is achieved using a chiral stationary phase (CSP) in either gas chromatography (chiral GC) or high-performance liquid chromatography (chiral HPLC).[6][13] Cyclodextrin-based columns are commonly used for chiral GC separations of volatile compounds like alkanes.[6][14]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the separation of this compound isomers.

Guide 1: Resolving Peak Co-elution in Gas Chromatography

Symptom: Poor resolution (Rs < 1.5) between isomer peaks, appearing as shoulders or a single broad peak.

Step Action Rationale
1. Optimize Temperature Program Decrease the initial oven temperature and slow down the ramp rate (e.g., from 10°C/min to 2°C/min).This increases the interaction time of the analytes with the stationary phase, enhancing separation based on minor differences in volatility.[5]
2. Adjust Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve maximum column efficiency.An optimal flow rate minimizes band broadening, leading to sharper peaks and better resolution. Flow rates that are too high or too low can decrease separation performance.[8]
3. Evaluate GC Column If optimization fails, switch to a column with higher selectivity. Consider a longer column or one with a smaller internal diameter.A longer column increases the number of theoretical plates, improving resolving power.[4] A non-polar, high-resolution column (e.g., a specialized petro-analysis column) is often required for hydrocarbon isomers.[15][16]
4. Consider GCxGC For highly complex mixtures where co-elution persists, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power.GCxGC utilizes two columns with different separation mechanisms, providing a much higher peak capacity to resolve complex isomeric mixtures.[4]
Guide 2: Identifying Isomers with Mass Spectrometry

Symptom: All separated peaks show nearly identical mass spectra, making confident identification impossible.

Step Action Rationale
1. Examine Extracted Ion Chromatograms (EICs) Acquire mass spectra across each peak. Look for changes in the relative abundance of fragment ions from the beginning to the end of the peak.Even if the full spectra look similar, the relative intensities of certain fragment ions might differ slightly between isomers, and changes across a single peak confirm co-elution.[7]
2. Use Retention Indices Analyze a standard mixture of n-alkanes under the same conditions to calculate the Kováts retention index for each isomer peak.Retention indices are more reproducible than retention times and can help in comparing data with literature values for tentative identification, as they relate the retention of a compound to that of linear alkanes.[5]
3. Employ Soft Ionization Techniques Consider using chemical ionization (CI) or photoionization (PI) if available.These "softer" ionization methods may produce different fragmentation patterns or more abundant molecular ions compared to electron ionization, potentially revealing subtle structural differences between isomers.

Experimental Protocols

Protocol 1: High-Resolution GC-FID for Diastereomer Separation

This protocol provides a starting point for separating the diastereomers of this compound.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • High-resolution capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness, non-polar stationary phase like 100% dimethylpolysiloxane).[4]

  • Sample Preparation:

    • Prepare a 100 ppm solution of the isomer mixture in a volatile, high-purity solvent such as n-hexane.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (100:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 2°C/min to 200°C.

      • Hold at 200°C for 10 minutes.

    • Detector Temperature: 280°C

  • Data Analysis:

    • Identify peaks based on retention time. Calculate the resolution between adjacent peaks to assess separation quality.

Protocol 2: Chiral GC-MS for Enantiomer Analysis

This protocol outlines a method for the enantioselective analysis of the isomers.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (MS).

    • Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a cyclodextrin-based stationary phase).[6]

  • Sample Preparation:

    • Prepare a 100 ppm solution of the isomer mixture in n-hexane.

  • GC Conditions:

    • Inlet Temperature: 230°C

    • Injection Mode: Split (50:1 ratio)

    • Carrier Gas: Hydrogen, at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 1°C/min to 150°C.

      • Hold at 150°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

  • Data Analysis:

    • Separate enantiomeric pairs will have different retention times. Use the mass spectra to confirm the identity of the eluting compounds.

Visualizations

G cluster_start Start: Co-elution Observed cluster_method_opt Method Optimization cluster_column_eval Column Evaluation cluster_result Outcome start Poor Peak Resolution (Rs < 1.5) opt_temp Optimize Temperature Program (Slower Ramp Rate) start->opt_temp opt_flow Adjust Carrier Gas Flow (Optimize Linear Velocity) opt_temp->opt_flow If unresolved change_col Change GC Column (Longer, Smaller ID) opt_flow->change_col If unresolved success Resolution Achieved (Rs > 1.5) opt_flow->success If resolved use_gcxgc Implement GCxGC change_col->use_gcxgc If unresolved change_col->success If resolved use_gcxgc->success If resolved fail Co-elution Persists use_gcxgc->fail If unresolved

Caption: Troubleshooting workflow for resolving co-eluting isomers in GC.

G cluster_gc Gas Chromatography System sample Isomer Mixture (this compound) prep Sample Preparation (Dilute in Hexane) sample->prep injection GC Injection prep->injection column High-Resolution or Chiral Column injection->column oven Optimized Temperature Program injection->oven separation Separation of Isomers oven->separation detection Detection (FID or MS) separation->detection data Data Analysis (Chromatogram) detection->data

Caption: General experimental workflow for GC analysis of isomers.

References

Technical Support Center: Optimizing Yield for 4-Ethyl-2,3-dimethyloctane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethyl-2,3-dimethyloctane. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visualizations of workflows and reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing this compound?

A1: Two highly effective methods for the synthesis of this compound are the Grignard-based synthesis followed by deoxygenation and the Corey-House synthesis. The Grignard approach involves the reaction of a ketone with an organomagnesium halide to form a tertiary alcohol, which is subsequently reduced to the target alkane. The Corey-House synthesis provides a direct coupling of an alkyl halide with a lithium dialkylcuprate to form the C-C bond.[1][2][3]

Q2: How can I confirm the successful synthesis and purity of this compound?

A2: The primary method for confirming the structure and assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatogram will indicate the purity by the presence of a major peak corresponding to the product and minor peaks for any impurities. The mass spectrum of the product will show a molecular ion peak (or fragments corresponding to its loss) and a characteristic fragmentation pattern for a branched alkane.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used for structural elucidation.

Q3: What are the main challenges in purifying this compound?

A3: As a non-polar alkane, this compound can be challenging to separate from structurally similar, non-polar side-products. Fractional distillation is a suitable technique if the boiling points of the components are sufficiently different. For high-purity samples, column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) is effective.[4] Removing high-boiling polar solvents like DMF or DMSO used in some reaction workups requires extensive aqueous washing.[5]

Troubleshooting Guides

Route 1: Grignard Reaction and Barton-McCombie Deoxygenation

This route involves two main stages:

  • Grignard Reaction: Synthesis of 4-Ethyl-2,3-dimethyloctan-4-ol from 3,4-dimethylhexan-2-one and ethylmagnesium bromide.

  • Barton-McCombie Deoxygenation: Reduction of the tertiary alcohol to this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of tertiary alcohol 1. Inactive magnesium turnings.[6] 2. Wet glassware or solvent.[6] 3. Steric hindrance from the ketone.[3][7]1. Activate magnesium with a small crystal of iodine or by gentle heating. 2. Flame-dry all glassware and use anhydrous solvents. 3. Use a less sterically hindered Grignard reagent if possible, or consider an alternative synthetic route.
Presence of a significant amount of starting ketone in the product mixture 1. Incomplete reaction. 2. Enolization of the ketone by the Grignard reagent acting as a base.[3][7]1. Increase the reaction time or use a slight excess of the Grignard reagent. 2. Perform the reaction at a lower temperature to favor nucleophilic addition over enolization.
Formation of Wurtz coupling side-product (butane) The Grignard reagent has reacted with unreacted ethyl bromide.Add the ethyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.
Issue Potential Cause(s) Recommended Solution(s)
Low yield of the final alkane 1. Incomplete formation of the thiocarbonyl derivative. 2. Inefficient radical chain reaction.[8]1. Ensure complete conversion of the alcohol to the xanthate or other thiocarbonyl derivative. 2. Add a radical initiator like AIBN to ensure consistent initiation of the reaction.[9]
Recovery of the starting alcohol Incomplete deoxygenation.Increase the amount of tributyltin hydride and radical initiator, and ensure the reaction is heated to an appropriate temperature to maintain the chain reaction.
Difficulty in removing tin byproducts Tributyltin compounds are notoriously difficult to remove completely.[8]After the reaction, quench with an aqueous solution of KF to precipitate tributyltin fluoride, which can be removed by filtration.[8] Alternatively, use a tin-free deoxygenation method.
Route 2: Corey-House Synthesis

This route involves the coupling of a lithium dialkylcuprate with an appropriate alkyl halide. For this compound, a plausible route is the reaction of lithium di(sec-butyl)cuprate with 1-bromo-2-methylbutane (B81432).

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired alkane 1. Poor quality of the organolithium reagent. 2. Incomplete formation of the Gilman reagent (lithium dialkylcuprate).[10] 3. Use of a sterically hindered alkyl halide.[11]1. Ensure the alkyllithium reagent is freshly prepared or properly titrated. 2. Allow sufficient time for the reaction between the alkyllithium and copper(I) iodide at the appropriate temperature. 3. This reaction works best with primary alkyl halides.[12] If a secondary halide is used, yields may be lower.
Formation of homocoupled byproducts (e.g., octane, 3,4-dimethylhexane) Reaction of the Gilman reagent with itself or unreacted alkyl halide.This is a common side reaction. Optimizing the stoichiometry and reaction temperature can help minimize these byproducts.
Reaction fails to proceed Incompatible functional groups on the substrates.The Corey-House synthesis is sensitive to many functional groups. Ensure that your starting materials do not contain acidic protons or other reactive moieties.[13]

Experimental Protocols

Route 1: Grignard Reaction and Barton-McCombie Deoxygenation

Part A: Synthesis of 4-Ethyl-2,3-dimethyloctan-4-ol

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium. The reaction is initiated with a crystal of iodine if necessary. After the addition is complete, reflux the mixture for 30 minutes.[6]

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3,4-dimethylhexan-2-one (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 1 hour.[6]

  • Work-up: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part B: Barton-McCombie Deoxygenation

  • Formation of Xanthate: To a solution of 4-Ethyl-2,3-dimethyloctan-4-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq). Stir for 30 minutes, then add carbon disulfide (1.5 eq) and stir for another 30 minutes. Finally, add methyl iodide (1.5 eq) and stir at room temperature for 2 hours.

  • Deoxygenation: To the crude xanthate, add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN in toluene. Reflux the mixture for 4-6 hours.[8]

  • Work-up and Purification: Cool the reaction and remove the solvent. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield this compound.

Route 2: Corey-House Synthesis
  • Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent): To a solution of sec-butyllithium (B1581126) (2.0 eq) in anhydrous diethyl ether at -78 °C, add copper(I) iodide (1.0 eq) and allow the mixture to warm slightly to form a clear solution of the Gilman reagent.[10]

  • Coupling Reaction: Cool the Gilman reagent to 0 °C and add a solution of 1-bromo-2-methylbutane (1.0 eq) in anhydrous diethyl ether dropwise. Stir the reaction at 0 °C for 2-4 hours.[12]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by fractional distillation or column chromatography (hexanes).

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Isolation cluster_deoxygenation Barton-McCombie Deoxygenation Mg Mg turnings EtMgBr Ethylmagnesium Bromide Mg->EtMgBr Initiate with I2 EtBr Ethyl Bromide in Et2O EtBr->EtMgBr Reaction Reaction at 0 °C EtMgBr->Reaction Ketone 3,4-dimethylhexan-2-one Ketone->Reaction Alkoxide Magnesium Alkoxide Reaction->Alkoxide Quench Quench with NH4Cl(aq) Alkoxide->Quench Extract Extract with Et2O Quench->Extract Dry Dry & Concentrate Extract->Dry Alcohol 4-Ethyl-2,3-dimethyloctan-4-ol Dry->Alcohol Xanthate Form Xanthate Alcohol->Xanthate Deoxy Deoxygenation (Bu3SnH, AIBN) Xanthate->Deoxy Purify Purification Deoxy->Purify Product This compound Purify->Product

Caption: Workflow for the Grignard-based synthesis of this compound.

Corey_House_Synthesis_Workflow cluster_gilman Gilman Reagent Preparation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification secBuLi sec-Butyllithium Gilman Lithium di(sec-butyl)cuprate secBuLi->Gilman 2 eq CuI Copper(I) Iodide CuI->Gilman 1 eq, -78 °C Coupling Coupling at 0 °C Gilman->Coupling AlkylHalide 1-bromo-2-methylbutane AlkylHalide->Coupling Crude Crude Product Mixture Coupling->Crude Quench Quench with NH4Cl(aq) Crude->Quench Extract Extract with Et2O Quench->Extract Purify Purify (Distillation/Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Corey-House synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Grignard Reaction Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Side_Products Analyze Side Products Start->Check_Side_Products Reagent_Solution1 Activate Mg Check_Reagents->Reagent_Solution1 Inactive Mg? Reagent_Solution2 Use Anhydrous Solvents Check_Reagents->Reagent_Solution2 Moisture Present? Condition_Solution1 Lower Temperature Check_Conditions->Condition_Solution1 Enolization? Condition_Solution2 Increase Reaction Time Check_Conditions->Condition_Solution2 Incomplete Reaction? Side_Product_Solution1 Slow Addition of Alkyl Halide Check_Side_Products->Side_Product_Solution1 Wurtz Coupling?

Caption: Troubleshooting logic for low yield in the Grignard reaction step.

References

avoiding thermal degradation during distillation of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Distillation of 4-Ethyl-2,3-dimethyloctane

This guide provides technical support for the distillation of this compound, with a focus on preventing thermal degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product Discoloration (Yellowing or Browning) Thermal degradation of the compound due to excessive temperature.Immediately reduce the heat to the distillation flask. Lower the distillation temperature by decreasing the system pressure (increasing the vacuum).
Low Distillate Yield Incomplete distillation due to insufficient heating or vacuum. Alternatively, thermal decomposition may be leading to the loss of product.Ensure the vacuum system is free of leaks and the pump is operating efficiently to achieve the target pressure. Gradually and carefully increase the heating mantle temperature. If decomposition is suspected, lower the pressure further.
Pressure Fluctuations in the System Leaks in the distillation apparatus. Inconsistent performance of the vacuum pump. Bumping or uneven boiling of the liquid.Check all joints and seals for leaks using a vacuum gauge. Ensure the vacuum pump is properly maintained and has fresh oil if it is an oil-based pump. Use a stirring mechanism (magnetic stir bar or overhead stirrer) to ensure smooth boiling.
Unexpected Side Products in Distillate Thermal cracking or isomerization of the target molecule at high temperatures.The most effective solution is to lower the distillation temperature by employing a high vacuum. Consider using a shorter path distillation apparatus to minimize the residence time of the compound at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for distilling this compound to avoid thermal degradation?

A1: Due to the high boiling point of this compound, vacuum distillation is the recommended method to prevent thermal degradation.[1][2] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that minimizes the risk of decomposition.[1][2]

Q2: What is the estimated atmospheric boiling point of this compound?

Q3: At what temperature should I expect this compound to start decomposing?

A3: Specific thermal decomposition data for this compound is not available. However, branched alkanes are generally more thermally stable than their straight-chain counterparts.[6][7][8] As a general precaution for high-molecular-weight organic compounds, it is best to keep the distillation temperature as low as possible.

Q4: How does vacuum level affect the distillation temperature?

A4: The distillation temperature is highly dependent on the vacuum level. A lower pressure will result in a lower boiling point. For heat-sensitive compounds, a high vacuum (low pressure) is crucial.[1][9]

Estimated Boiling Point of this compound at Various Pressures

Pressure (Torr)Estimated Boiling Point (°C)
760 (Atmospheric)~210 - 220
10~110 - 120
1~70 - 80
0.1~40 - 50

Note: These are estimated values and should be used as a guideline. The optimal distillation conditions should be determined empirically.

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify this compound while minimizing thermal degradation.

Apparatus:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Vacuum pump

  • Vacuum gauge

  • Cold trap

  • Thermometer or temperature probe

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask containing the crude this compound.

  • Vacuum Application: Connect the vacuum pump to the distillation apparatus with a cold trap in between. Slowly and carefully apply the vacuum to the system.

  • Heating: Once the desired vacuum level is reached and stable, begin to gently heat the distillation flask using the heating mantle.

  • Distillation: Monitor the temperature of the vapor as the compound begins to distill. Collect the fraction that distills over at a steady temperature.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizations

TroubleshootingWorkflow start Distillation Issue Observed discoloration Product Discoloration? start->discoloration low_yield Low Yield? discoloration->low_yield No reduce_heat Reduce Heating Mantle Temperature discoloration->reduce_heat Yes pressure_fluctuation Pressure Fluctuation? low_yield->pressure_fluctuation No check_leaks Check for System Leaks low_yield->check_leaks Yes side_products Unexpected Side Products? pressure_fluctuation->side_products No pressure_fluctuation->check_leaks Yes short_path Consider Short-Path Distillation side_products->short_path Yes end Problem Resolved side_products->end No increase_vacuum Increase Vacuum (Lower Pressure) reduce_heat->increase_vacuum increase_vacuum->end check_pump Check Vacuum Pump Performance check_leaks->check_pump check_pump->end use_stirring Ensure Adequate Stirring short_path->increase_vacuum

Caption: Troubleshooting workflow for distillation issues.

PressureTempRelationship cluster_pressure System Pressure cluster_temp Boiling Temperature cluster_stability Compound Stability high_pressure High Pressure (e.g., 760 Torr) high_temp High Boiling Point high_pressure->high_temp leads to low_pressure Low Pressure (e.g., <1 Torr) low_temp Low Boiling Point low_pressure->low_temp leads to degradation Increased Risk of Thermal Degradation high_temp->degradation results in stable Minimized Risk of Thermal Degradation low_temp->stable results in

Caption: Relationship between pressure, temperature, and stability.

References

Technical Support Center: Resolving Co-eluting Peaks with 4-Ethyl-2,3-dimethyloctane in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the gas chromatography (GC) analysis of 4-Ethyl-2,3-dimethyloctane and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in the GC analysis of branched alkanes like this compound?

A1: Co-elution of branched alkanes, such as this compound, primarily stems from their similar physicochemical properties. The main causes include:

  • Inadequate Column Selectivity: The stationary phase of the GC column may not have the appropriate chemistry to differentiate between structurally similar isomers. For non-polar alkanes, a non-polar stationary phase is generally recommended.

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to separate compounds with very close boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.

  • Sub-optimal GC Method Parameters: An improperly configured temperature program (e.g., ramp rate is too fast) or an incorrect carrier gas flow rate can lead to insufficient separation.

Q2: How can I confirm that I am observing co-elution and not just poor peak shape?

A2: Differentiating between co-elution and other chromatographic problems is crucial. Here’s how you can investigate:

  • Peak Shape Analysis: Co-eluting peaks often present as asymmetrical or shouldered peaks. A clear sign is a peak that is broader than expected or has a distorted shape that is not a classic Gaussian or Lorentzian peak.

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, you can examine the mass spectra across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it is a strong indication of multiple components eluting at the same time.

Q3: Which type of GC column is best suited for separating this compound from its isomers?

A3: For the separation of non-polar compounds like alkanes and their isomers, the principle of "like dissolves like" applies. Therefore, a non-polar stationary phase is the most appropriate choice. Commonly used and effective non-polar phases include:

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, SPB-1)

  • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms, SPB-5)

The elution order on these columns will generally follow the boiling points of the compounds. Highly branched isomers tend to have lower boiling points and, therefore, elute earlier than their less branched or straight-chain counterparts.

Troubleshooting Guide: Resolving Co-eluting Peaks

If you are experiencing co-elution with this compound, follow this step-by-step troubleshooting guide.

Step 1: Optimize the Oven Temperature Program

The temperature program is one of the most powerful parameters for improving the resolution of closely eluting compounds.

  • Decrease the Temperature Ramp Rate: A slower ramp rate allows for more interaction between the analytes and the stationary phase, which can significantly enhance separation. Try reducing the ramp rate in increments of 1-2 °C/min.

  • Lower the Initial Oven Temperature: A lower starting temperature can improve the focusing of early-eluting compounds at the head of the column, leading to better separation. Consider decreasing the initial temperature by 10-20 °C.

  • Introduce an Isothermal Hold: Adding a hold at a temperature just below the elution temperature of the co-eluting pair can sometimes improve their separation.

Step 2: Adjust the Carrier Gas Flow Rate

The linear velocity of the carrier gas affects column efficiency (the number of theoretical plates).

  • Optimize for Your Column: Ensure your carrier gas (typically Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column's internal diameter. This information is usually provided by the column manufacturer. Operating at the optimal flow rate maximizes resolution.

Step 3: Evaluate and Consider Changing the GC Column

If optimizing the method parameters on your current column does not resolve the co-elution, you may need to consider a different column.

  • Increase Column Length: Doubling the column length will double the number of theoretical plates and can increase resolution by a factor of approximately 1.4. If you are using a 30 m column, consider a 60 m column.

  • Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) provides higher efficiency and better resolution, though with a lower sample capacity.

  • Increase Film Thickness: For highly volatile compounds, a thicker stationary phase film can increase retention and improve separation.

Below is a troubleshooting workflow to guide your decision-making process.

G Troubleshooting Workflow for Co-eluting Peaks start Start: Co-eluting Peaks Observed check_peak_shape Is the peak asymmetrical or shouldered? start->check_peak_shape check_ms Examine Mass Spectra across the peak check_peak_shape->check_ms Yes optimize_temp Optimize Oven Temperature Program (Decrease Ramp Rate, Lower Initial Temp) check_peak_shape->optimize_temp No, but peak is broad confirm_coelution Co-elution Confirmed check_ms->confirm_coelution confirm_coelution->optimize_temp Yes resolved1 Resolved? optimize_temp->resolved1 optimize_flow Optimize Carrier Gas Flow Rate resolved1->optimize_flow No end_resolved End: Peaks Resolved resolved1->end_resolved Yes resolved2 Resolved? optimize_flow->resolved2 change_column Consider Changing GC Column (Longer Length, Smaller ID) resolved2->change_column No resolved2->end_resolved Yes resolved3 Resolved? change_column->resolved3 resolved3->end_resolved Yes end_unresolved End: Further Method Development Needed resolved3->end_unresolved No

Troubleshooting workflow for co-eluting peaks.

Quantitative Data Summary

The following table provides representative Kovats Retention Indices (RI) for n-dodecane and some of its branched isomers on a non-polar (5% phenyl-95% dimethylpolysiloxane) stationary phase. Retention indices are a standardized measure of retention and can be used to help identify compounds. Note that the exact retention times will vary depending on the specific instrument and method conditions, but the elution order should remain consistent.

CompoundIUPAC NameCAS NumberMolecular FormulaKovats Retention Index (DB-5 or similar)
n-DodecaneDodecane112-40-3C₁₂H₂₆1200
Analyte of Interest This compound 62184-00-3 C₁₂H₂₆ ~1180 - 1195
Potential Co-elutant2,6,7-Trimethyldecane10105-43-8C₁₃H₂₈~1185 - 1200
Potential Co-elutant3-Methylundecane1002-43-3C₁₂H₂₆~1170 - 1185
Potential Co-elutant4-Methylundecane2847-73-6C₁₂H₂₆~1165 - 1180

Note: The provided Kovats RI for this compound and its potential co-elutants are estimated based on typical elution patterns of branched alkanes. Actual values may vary.

Experimental Protocols

The following is a detailed starting methodology for the GC analysis of this compound. This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.

Sample Preparation

  • Accurately prepare a stock solution of this compound and any other relevant isomers in a volatile, high-purity solvent such as hexane (B92381) or pentane. A typical stock concentration is 1000 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of your samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • If performing quantitative analysis, add a suitable internal standard (e.g., n-undecane or another branched alkane not present in the sample) at a constant concentration to all standards and samples.

  • Dissolve or dilute your unknown samples in the same solvent to an estimated concentration within the calibration range.

GC-FID/MS Instrumentation and Conditions

  • System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: HP-5ms, DB-5ms, or equivalent (5% phenyl-95% dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector at 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1 (this can be adjusted based on sample concentration).

  • Oven Temperature Program (Starting Point):

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 2 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Detector:

    • FID: 280 °C.

    • MS: Transfer line at 280 °C, Ion source at 230 °C, Quadrupole at 150 °C. Acquire data in full scan mode (e.g., m/z 40-300).

Data Analysis

  • Peak Identification: Identify the peaks of interest based on their retention times compared to the standards. For GC-MS, confirm the identity by comparing the acquired mass spectrum with a reference library.

  • Quantification: Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards. Determine the concentration of this compound in your samples using the regression equation from the calibration curve.

The following diagram illustrates the general experimental workflow.

G GC Analysis Workflow for this compound start Start sample_prep Sample Preparation (Dilution, Add Internal Standard) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (60m HP-5ms column) gc_injection->separation detection Detection (FID or MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_identification Peak Identification (Retention Time, Mass Spectrum) data_acquisition->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification end End quantification->end

GC analysis workflow.

troubleshooting mass spectrometry fragmentation of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry Analysis

This technical support guide provides troubleshooting information and frequently asked questions regarding the mass spectrometry fragmentation of 4-Ethyl-2,3-dimethyloctane. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M+) peak for this compound, and why might it be weak or absent in my spectrum?

The molecular formula for this compound is C12H26, with a molecular weight of approximately 170.33 g/mol .[1][2] In electron ionization (EI) mass spectrometry, the molecular ion peak is often very weak or entirely absent for highly branched alkanes like this one.[3][4][5] This is because the high energy of the ionization process leads to extensive and rapid fragmentation. The molecule preferentially cleaves at the branching points to form more stable secondary and tertiary carbocations, leaving few intact molecular ions to be detected.[3][5][6][7]

Q2: What are the primary fragment ions expected from the fragmentation of this compound?

Fragmentation of branched alkanes is dominated by cleavage at the branching points, favoring the formation of the most stable carbocations.[5][6] For this compound, the key fragmentation pathways involve the loss of various alkyl radicals. The most significant cleavages are expected to occur around the heavily substituted carbons (C2, C3, and C4) to form stable tertiary carbocations. The loss of the largest alkyl fragment at a branch point is often a favored pathway.[4]

Data Presentation: Predicted Fragmentation of this compound

Cleavage BondLost RadicalMass of Lost Radical (amu)Observed Fragment Ion (m/z)Stability of Resulting Carbocation
C4-C5Butyl (C4H9)57113Tertiary
C3-C4Pentyl (C5H11)7199Tertiary
C2-C3Hexyl (C6H13)8585Tertiary
C4-EthylEthyl (C2H5)29141Secondary
C3-MethylMethyl (CH3)15155Tertiary

Q3: My mass spectrum shows a high baseline and numerous unexpected peaks. What are the likely causes?

A high baseline or the presence of unexpected peaks often points to contamination issues. Potential sources include:

  • System Contamination: The ion source, transfer line, or other mass spectrometer components may be contaminated.[8] Running a blank analysis can help diagnose this.[8]

  • Solvent or Reagent Impurities: Always use high-purity, LC-MS, or GC-MS grade solvents and reagents to avoid introducing contaminants.[8]

  • Gas Leaks: Leaks in the carrier gas lines can introduce air (nitrogen, oxygen, water), leading to a high background signal.[9] It is crucial to regularly check for leaks at all fittings and connections.[10]

  • Column Bleed: If you are using gas chromatography (GC-MS), older or overheated columns can shed stationary phase material, resulting in a rising baseline and characteristic bleed peaks.

Q4: I am observing very low signal intensity or no peaks at all. What troubleshooting steps should I take?

Low or absent signal can stem from several issues throughout the analytical workflow:

  • Sample Concentration: The analyte concentration may be too low for detection.[8] Consider concentrating the sample or injecting a larger volume, being mindful of potential column overload.[8]

  • Ionization Efficiency: Suboptimal ion source parameters (e.g., temperature, electron energy) can lead to poor ionization.[8][11] Regular tuning and calibration of the mass spectrometer are essential for maintaining performance.[11]

  • Leaks in the System: A significant leak can lead to a loss of sensitivity and prevent the sample from reaching the detector effectively.[10]

  • Detector Issues: Ensure that the detector is functioning correctly and that the flame (in the case of a flame ionization detector) is lit with proper gas flows.[10]

Q5: How can I confirm the molecular weight of this compound if the molecular ion is not visible with Electron Ionization (EI)?

When a hard ionization technique like EI results in the absence of a molecular ion, using a "soft" ionization technique is the recommended approach.[8]

  • Chemical Ionization (CI): CI is a less energetic method that is much more likely to produce a prominent protonated molecule ([M+H]+) or an adduct ion.[8] This allows for confident determination of the molecular weight.

Experimental Protocols

Protocol: GC-MS Analysis of this compound using Electron Ionization (EI)

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-250.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Examine the mass spectrum for the characteristic fragment ions and the (potentially absent) molecular ion at m/z 170.

    • Compare the obtained fragmentation pattern with the expected values and library spectra if available.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the mass spectrometry analysis of branched alkanes.

G start Problem with Mass Spectrum of this compound issue1 Weak / Absent Molecular Ion (M+) start->issue1 issue2 Unexpected Peaks / High Baseline start->issue2 issue3 Low Signal Intensity / No Peaks start->issue3 cause1a Extensive Fragmentation (Characteristic of Branched Alkanes) issue1->cause1a Cause cause2a System Contamination issue2->cause2a Potential Causes cause2b Solvent / Reagent Impurity issue2->cause2b Potential Causes cause2c Carrier Gas Leak (Air/Water) issue2->cause2c Potential Causes cause3a Low Sample Concentration issue3->cause3a Potential Causes cause3b Poor Ionization Efficiency issue3->cause3b Potential Causes cause3c Major System Leak issue3->cause3c Potential Causes cause3d Detector Malfunction issue3->cause3d Potential Causes solution1a Use Soft Ionization (e.g., CI) to Confirm Molecular Weight cause1a->solution1a Solution solution2a Clean Ion Source & Transfer Line cause2a->solution2a Solution solution2b Use High-Purity (MS-Grade) Reagents cause2b->solution2b Solution solution2c Perform Leak Check on GC and MS cause2c->solution2c Solution solution3a Concentrate Sample or Increase Injection Volume cause3a->solution3a Solution solution3b Tune and Calibrate Mass Spectrometer cause3b->solution3b Solution cause3c->solution2c Solution solution3c Check Syringe, Column, and Sample Path cause3d->solution3c Solution

Caption: Troubleshooting workflow for mass spectrometry fragmentation analysis.

References

Technical Support Center: Optimizing NMR Sample Preparation for 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preparing high-quality NMR samples of 4-Ethyl-2,3-dimethyloctane and similar non-polar, branched alkanes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal-to-Noise Ratio Low sample concentration.Increase the amount of this compound in the sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[1] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[1]
Insufficient number of scans.Increase the number of scans during NMR data acquisition.
Broad, Poorly Resolved Peaks Sample is too concentrated, leading to high viscosity.[1][2]Dilute the sample. While a higher concentration is needed for ¹³C NMR, an overly viscous sample can lead to peak broadening in ¹H spectra.[1]
Presence of solid particles.Filter the sample solution through a Pasteur pipette with a small plug of glass wool to remove any suspended particles.[3]
Poor shimming of the magnetic field.Ensure the sample volume is adequate for the NMR tube being used (typically 40-50 mm sample height) to allow for proper shimming.[4][5][6] Insufficient volume can lead to poor shimming and consequently, spectra with poor resolution and line shape.[4]
Presence of paramagnetic impurities.Remove paramagnetic ions, such as residual metal catalysts, as they can cause significant line broadening.[1][7]
Unexpected Peaks in the Spectrum Contamination from residual solvent from cleaning (e.g., acetone).[8]Thoroughly dry NMR tubes before use. It can take several hours for residual acetone (B3395972) to evaporate completely, even from an oven-dried tube.[8]
Water contamination in the deuterated solvent.Use a fresh, sealed bottle of deuterated solvent. Solvents can absorb atmospheric moisture once opened.[5][8] For sensitive samples, consider drying the solvent over molecular sieves.[6]
Impurities in the sample itself.Purify the this compound sample before preparing the NMR sample.
Grease or other contaminants.Ensure all glassware and the NMR tube are scrupulously clean. Avoid using grease on any joints if possible.
Inaccurate Integrations Overlapping peaks.Try using a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d, potentially resolving overlapping signals.[8]
Poor baseline correction.Ensure the baseline of the processed spectrum is flat for accurate integration.[9]
Short relaxation delay (D1) for quantitative analysis.For quantitative ¹³C NMR, ensure the relaxation delay is sufficiently long (at least 5 times the longest T1) to allow for full relaxation of all nuclei.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best deuterated solvent for this compound?

A1: As a non-polar alkane, this compound should be highly soluble in common non-polar deuterated solvents. The most common and preferred choice is deuterated chloroform (B151607) (CDCl₃).[2] Other suitable options include deuterated benzene (B151609) (C₆D₆), deuterated dichloromethane (B109758) (CD₂Cl₂), and deuterated acetone (acetone-d₆).[2][11] The choice may also depend on the need to resolve specific proton signals, as different solvents can induce slight changes in chemical shifts.[8]

Q2: How much sample do I need for a good spectrum?

A2: The required amount of sample depends on the type of NMR experiment. For a standard ¹H NMR spectrum, 5-25 mg of your compound dissolved in 0.6-0.7 mL of solvent is generally sufficient.[1] For a ¹³C NMR spectrum, which is inherently less sensitive, a higher concentration is needed, typically 50-100 mg.[1]

Q3: My sample volume is limited. What can I do?

A3: If you have a limited amount of sample, you can use specialized NMR tubes like Shigemi tubes. These tubes are designed to require a smaller sample volume (e.g., 250 µL) to achieve the necessary sample height for optimal shimming and signal detection.[4]

Q4: Why is it important to filter my NMR sample?

A4: It is crucial to filter your sample to remove any undissolved particles, dust, or fibers.[12] These solid particles can disrupt the homogeneity of the magnetic field within the sample, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[3]

Q5: Can I reuse my NMR tubes?

A5: Yes, high-quality NMR tubes can be reused. However, they must be thoroughly cleaned to remove any residual sample and solvent. A common procedure is to rinse with a suitable solvent (like acetone), followed by thorough drying. Avoid using brushes or abrasive cleaners that can scratch the inside of the tube, as this can negatively impact spectral quality.[12] Do not use tubes that are chipped or cracked.

Quantitative Data Summary

Parameter ¹H NMR ¹³C NMR Notes
Sample Mass 5 - 25 mg[1]50 - 100 mg[1]For small molecules (<1000 g/mol ).
Concentration ~10 - 50 mM~100 - 200 mMDependent on molecular weight.
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mLFor standard 5 mm NMR tubes.[1]
Sample Height 40 - 50 mm40 - 50 mmCritical for good shimming.[4][6]

Experimental Protocol: Standard NMR Sample Preparation

  • Weigh the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) directly into a clean, dry vial.

  • Add Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be homogeneous and transparent.

  • Filter the Solution: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.

  • Transfer to NMR Tube: Carefully filter the sample solution through the glass wool-plugged pipette directly into a clean, high-quality 5 mm NMR tube. This will remove any particulate matter.

  • Check Sample Height: Ensure the height of the solution in the NMR tube is between 40 and 50 mm.[6]

  • Cap and Label: Cap the NMR tube securely. Label the tube clearly with the sample identification just below the cap.[2]

  • Final Check: Invert the tube a few times to ensure the solution is well-mixed, especially if prepared at a higher concentration.[5] The sample is now ready for NMR analysis.

Visualization

NMR_Sample_Preparation_Workflow start Start weigh 1. Weigh Sample (this compound) start->weigh add_solvent 2. Add Deuterated Solvent (e.g., CDCl3) weigh->add_solvent dissolve 3. Dissolve Sample add_solvent->dissolve troubleshoot_particles Issue: Solid Particles? dissolve->troubleshoot_particles filter 4. Filter Solution (Glass Wool Plug) transfer 5. Transfer to NMR Tube filter->transfer troubleshoot_height Issue: Incorrect Height? transfer->troubleshoot_height check_height 6. Check Sample Height (40-50 mm) cap_label 7. Cap and Label check_height->cap_label analyze Ready for NMR Analysis cap_label->analyze troubleshoot_particles->filter Yes troubleshoot_particles->transfer No troubleshoot_height->check_height Yes troubleshoot_height->cap_label No

Caption: Workflow for NMR sample preparation of this compound.

References

overcoming solubility issues with 4-Ethyl-2,3-dimethyloctane in polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

< Welcome to the Technical Support Center for 4-Ethyl-2,3-dimethyloctane. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in polar solvents?

A: this compound is a branched-chain alkane, a type of saturated hydrocarbon.[1] Its molecular structure consists entirely of carbon and hydrogen atoms connected by single bonds, making it a nonpolar molecule.[2] Polar solvents, like water, have molecules with an uneven distribution of electrical charge. According to the principle of "like dissolves like," polar solvents readily dissolve other polar or ionic compounds, but not nonpolar ones.[3][4] Alkanes are hydrophobic ("water-fearing") because they cannot form hydrogen bonds with water, leading to their very low solubility.[5][6]

Q2: I observed a precipitate after adding my DMSO stock of this compound to my aqueous assay buffer. What happened?

A: This is a common issue known as compound "crashing out" or precipitation. While this compound may dissolve in a 100% organic solvent like DMSO, this does not ensure its solubility in a final aqueous solution.[7] The significant shift in solvent polarity upon dilution into the buffer dramatically lowers the compound's solubility limit, causing it to precipitate.[8]

Q3: What is the highest concentration of DMSO I can use in my cell-based assay?

A: As a general guideline, the final concentration of DMSO in cell culture assays should be kept at or below 1%, with 0.1% being considered safe for most cell lines to avoid solvent-induced toxicity or off-target effects.[9] It is crucial to run a vehicle control with the same final DMSO concentration as your test samples to properly assess any effects of the solvent itself.[9]

Q4: Are there alternatives to DMSO for making a stock solution?

A: While DMSO is a powerful and common solvent for nonpolar compounds, other options include ethanol (B145695), methanol, or isopropanol.[9][10] However, these also have limits on the concentrations tolerated by biological systems and may not offer significantly better performance for highly nonpolar alkanes. The fundamental issue remains the compound's inherent hydrophobicity.

Troubleshooting Guide: Resolving Precipitation Issues

If you are encountering precipitation of this compound in your experiments, follow this step-by-step guide.

dot graph TD { rankdir="LR"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

} caption: Troubleshooting workflow for compound precipitation.

Solubilization Strategies & Experimental Protocols

Due to its nonpolar nature, specialized formulation strategies are required to dissolve this compound in aqueous media. Below are three common approaches.

Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[11][12]

Potential Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Protocol: Determining Co-solvent Tolerance and Efficacy

  • Prepare Stock: Prepare a 100 mM stock solution of this compound in 100% ethanol.

  • Set Up Co-solvent Blends: In separate tubes, prepare a series of your aqueous buffer containing increasing percentages of ethanol (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Test Solubility: Add the stock solution to each blend to achieve the desired final concentration of the compound. For example, add 2 µL of the 100 mM stock to 98 µL of each buffer blend for a final concentration of 2 mM.

  • Observe: Vortex each tube and visually inspect for precipitation or turbidity against a dark background.

  • Validate Biologically: It is crucial to determine the highest co-solvent concentration that does not adversely affect your biological system (e.g., enzyme activity or cell viability). Run vehicle controls for each co-solvent percentage.

Surfactant-Mediated Solubilization (Micellar Solubilization)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical aggregates called micelles in water.[13] The nonpolar core of these micelles can encapsulate hydrophobic molecules like this compound, effectively dispersing them in the aqueous phase.[14][15]

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Micellar solubilization mechanism.

Protocol: Solubilization with Tween® 80

  • Prepare Surfactant Solution: Prepare a 1% (w/v) solution of Tween® 80 in your aqueous assay buffer.

  • Prepare Compound Stock: Create a concentrated stock of this compound in an organic solvent like DMSO or ethanol (e.g., 100 mM).

  • Dilution Method: Add the concentrated stock directly into the 1% Tween® 80 buffer solution while vortexing to achieve the final desired concentration. The mechanical agitation helps facilitate the formation of drug-loaded micelles.

  • Control: Ensure your vehicle control contains the same final concentrations of both the organic solvent and Tween® 80.

Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate nonpolar "guest" molecules, like this compound, forming a water-soluble "inclusion complex."[17][18]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol: Preparation by Co-evaporation

  • Dissolve Components: Dissolve this compound in a suitable organic solvent (e.g., ethanol). In a separate container, dissolve an equimolar amount of HP-β-CD in water.[17]

  • Mix and Evaporate: Add the drug solution to the cyclodextrin solution under constant stirring.[17] Evaporate the solvent system using a rotary evaporator or by gentle heating under a stream of nitrogen to obtain a solid powder.

  • Reconstitute: The resulting solid powder is the inclusion complex, which should now be directly soluble in your aqueous assay buffer.

  • Confirmation: Techniques like DSC or FTIR can be used to confirm the formation of the inclusion complex.[19]

Data Summary: Solubility Enhancement Strategies

The following table provides a hypothetical comparison of the expected aqueous solubility of this compound using different methods. Actual values must be determined experimentally.

Solubilization MethodSolvent SystemExpected Solubility Range (µg/mL)Key Considerations
None Aqueous Buffer (e.g., PBS, pH 7.4)< 0.1Essentially insoluble.[5][6]
Co-solvent Aqueous Buffer + 5% Ethanol1 - 10Dependent on co-solvent %; potential for biological interference.[20]
Surfactant Aqueous Buffer + 1% Tween® 8010 - 100Forms a microemulsion; ensure CMC is exceeded.[21][22]
Cyclodextrin Aqueous Buffer with HP-β-CD Complex50 - 500+Forms a true solution; requires pre-formulation.[19][23]

References

common impurities in 4-Ethyl-2,3-dimethyloctane synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-Ethyl-2,3-dimethyloctane, focusing on common impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and reliable method for the synthesis of highly branched alkanes like this compound involves a two-step process:

  • Grignard Reaction: A Grignard reagent, ethylmagnesium bromide, is reacted with a suitable ketone, 3,4-dimethyl-2-hexanone (B107209), to form the tertiary alcohol, 4-ethyl-2,3-dimethyloctan-4-ol.[1][2]

  • Reduction of the Tertiary Alcohol: The resulting alcohol is then reduced to the target alkane, this compound. This can be achieved through methods such as Barton-McCombie deoxygenation or by converting the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.

Q2: What are the most likely impurities in the synthesis of this compound?

The impurities in the final product largely depend on the completeness of the two reaction steps. Common impurities include:

  • Unreacted Starting Materials: Residual 3,4-dimethyl-2-hexanone and any remaining Grignard reagent byproducts.

  • Intermediate Alcohol: Incomplete reduction will lead to the presence of 4-ethyl-2,3-dimethyloctan-4-ol in the final product.

  • Side-Reaction Products: Wurtz-type coupling of the Grignard reagent can lead to the formation of butane. Additionally, the Grignard reagent can act as a base, leading to enolization of the ketone.[3]

  • Solvent and Reagent Residues: Traces of solvents like diethyl ether or THF, and inorganic salts from the workup (e.g., magnesium salts) may also be present.[4]

Q3: How can I remove the intermediate alcohol (4-ethyl-2,3-dimethyloctan-4-ol) from my final product?

The most effective methods for removing the more polar alcohol intermediate from the nonpolar alkane product are:

  • Column Chromatography: Using silica (B1680970) gel with a non-polar eluent (e.g., hexanes or a hexane (B92381)/ethyl acetate (B1210297) mixture) will effectively separate the nonpolar alkane from the more polar alcohol.

  • Distillation: Fractional distillation can be effective if there is a significant difference in the boiling points of the alkane and the alcohol.[5]

Q4: I am observing a significant amount of starting ketone in my product. What could be the issue?

Recovery of the starting ketone suggests that the Grignard reaction was incomplete. This could be due to several factors:

  • Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or air. Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Steric Hindrance: The ketone, 3,4-dimethyl-2-hexanone, is sterically hindered, which can slow down the reaction.[1] Increasing the reaction time or using a more reactive organometallic reagent, such as an organolithium compound, could improve the yield.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the Grignard adduct (4-ethyl-2,3-dimethyloctan-4-ol) Presence of water in the reaction, deactivating the Grignard reagent.Ensure all glassware is rigorously dried and use anhydrous solvents.[6]
Poor quality magnesium turnings.Activate the magnesium turnings with a small crystal of iodine or by mechanical means.
The reaction has not initiated.Gentle heating or the addition of a small amount of a pre-formed Grignard reagent can help initiate the reaction.
Incomplete reduction of the intermediate alcohol Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent and/or prolong the reaction time. Monitor the reaction progress using TLC or GC.
Ineffective reducing agent for the specific substrate.Consider alternative reduction methods. For tertiary alcohols, Barton-McCombie deoxygenation is often effective.
Presence of multiple unidentified byproducts Side reactions such as elimination or rearrangement.Control the reaction temperature carefully, especially during the Grignard reaction. Slow, dropwise addition of the ketone to the Grignard reagent can minimize side reactions.[7]
Difficulty in separating the product from non-polar impurities Similar polarities of the product and impurities.Preparative gas chromatography (GC) can be an effective technique for separating compounds with very similar boiling points and polarities.

Experimental Protocols

Protocol 1: Synthesis of 4-ethyl-2,3-dimethyloctan-4-ol via Grignard Reaction
  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. To the dropping funnel, add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3,4-dimethyl-2-hexanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.[4] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Reduction of 4-ethyl-2,3-dimethyloctan-4-ol

(This is a general procedure for a subsequent reduction step. The specific choice of reducing agent and conditions will depend on the chosen method, e.g., Barton-McCombie deoxygenation.)

  • The crude 4-ethyl-2,3-dimethyloctan-4-ol is dissolved in an appropriate solvent under an inert atmosphere.

  • The necessary reagents for the deoxygenation are added sequentially according to the specific protocol being followed.

  • The reaction is stirred at the appropriate temperature for the required time, and the progress is monitored by TLC or GC.

  • Upon completion, the reaction is worked up to remove reagents and byproducts, typically involving an aqueous extraction and drying of the organic phase.

  • The crude this compound is then purified.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar eluent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a non-polar solvent system. The polarity can be gradually increased (e.g., by adding a small percentage of ethyl acetate to the hexane) to elute more polar impurities if necessary.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or GC to identify those containing the pure this compound.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification A 3,4-dimethyl-2-hexanone C Reaction in Anhydrous Ether A->C B Ethylmagnesium Bromide B->C D Quench with aq. NH4Cl C->D E Crude 4-ethyl-2,3-dimethyloctan-4-ol D->E F Crude Alcohol E->F G Reduction (e.g., Barton-McCombie) F->G H Work-up G->H I Crude this compound H->I J Crude Alkane I->J K Column Chromatography J->K L Pure this compound K->L

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Analyze Crude Product Impurity_Check Impurities Detected? Start->Impurity_Check No_Impurities Product is Pure Impurity_Check->No_Impurities No Identify_Impurity Identify Main Impurity Impurity_Check->Identify_Impurity Yes Ketone Starting Ketone Present? Identify_Impurity->Ketone Alcohol Intermediate Alcohol Present? Identify_Impurity->Alcohol Other Other Byproducts? Identify_Impurity->Other Incomplete_Grignard Incomplete Grignard Reaction. - Check reagent quality. - Ensure anhydrous conditions. - Increase reaction time. Ketone->Incomplete_Grignard Yes Incomplete_Reduction Incomplete Reduction. - Increase reducing agent. - Increase reaction time. - Consider alternative method. Alcohol->Incomplete_Reduction Yes Purify Purify by Column Chromatography or Fractional Distillation Other->Purify Incomplete_Grignard->Purify Incomplete_Reduction->Purify

Caption: Troubleshooting logic for impurity identification and removal.

References

Technical Support Center: Enhancing GC Resolution of 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the gas chromatographic (GC) resolution of 4-Ethyl-2,3-dimethyloctane and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the GC analysis of this compound?

The main challenge in the GC analysis of this compound lies in its structural complexity. As a branched alkane with multiple chiral centers, it exists as a mixture of diastereomers. These stereoisomers have very similar physical properties, including boiling points, making their separation on standard GC columns difficult and often resulting in co-elution.[1]

Q2: Which type of GC column is generally recommended for the analysis of branched alkanes like this compound?

For the analysis of non-polar compounds like alkanes, the principle of "like dissolves like" applies. Therefore, non-polar stationary phases are the industry standard.[1] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent starting points. The elution of alkanes on these columns is primarily governed by their boiling points.[2]

Q3: How do column dimensions affect the resolution of this compound isomers?

Column dimensions—length, internal diameter (I.D.), and film thickness—are critical parameters for achieving optimal resolution:

  • Length: A longer column provides more theoretical plates, which generally leads to better separation of closely eluting compounds. Doubling the column length can increase resolution by approximately 40%.[3][4]

  • Internal Diameter (I.D.): A smaller I.D. column (e.g., 0.18 mm or 0.25 mm) offers higher efficiency and, consequently, better resolution.[3][4]

  • Film Thickness: A thicker stationary phase film increases analyte retention, which can improve the resolution of volatile compounds. However, for higher boiling point analytes like this compound, a standard film thickness (e.g., 0.25 µm) is often sufficient.

Q4: Can modifying the oven temperature program improve the separation of this compound isomers?

Yes, optimizing the oven temperature program is a crucial and often simple way to enhance resolution. A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting isomers.[2] Lowering the initial oven temperature can also increase retention and improve the separation of early-eluting peaks.[3][4]

Q5: What is co-elution and how can I identify it in my chromatogram?

Co-elution occurs when two or more compounds elute from the GC column at the same time, appearing as a single, often broadened or asymmetrical peak. Signs of co-elution include peak fronting, tailing, or the appearance of a "shoulder" on the peak. If you are using a mass spectrometer (MS) detector, you can check for co-elution by examining the mass spectra across the peak. If the spectra are not identical, it indicates the presence of multiple components.

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of peaks on a standard non-polar column.

Possible Causes & Solutions:

  • Suboptimal GC Method Parameters:

    • Solution: Adjust the oven temperature program. Start with a lower initial temperature and employ a slower ramp rate (e.g., 2-5°C/min) to enhance separation.[2]

    • Solution: Optimize the carrier gas flow rate. Ensure the linear velocity is at the optimum for the carrier gas being used (e.g., helium or hydrogen) to minimize band broadening.

  • Inadequate Column Efficiency:

    • Solution: Switch to a longer column (e.g., from 30 m to 60 m) to increase the number of theoretical plates and improve separating power.[3]

    • Solution: Use a column with a smaller internal diameter (e.g., 0.25 mm or 0.18 mm) to increase efficiency.[3]

The following diagram illustrates a logical workflow for troubleshooting poor resolution on a standard GC column.

G A Poor Resolution/ Co-elution Observed B Optimize Oven Temperature Program (Lower initial T, slower ramp) A->B F Resolution Improved? B->F C Adjust Carrier Gas Flow Rate (Optimize linear velocity) C->F D Increase Column Length (e.g., 30m to 60m) D->F E Decrease Column I.D. (e.g., 0.32mm to 0.25mm) E->F F->C No F->D No F->E No G Analysis Complete F->G Yes H Consider Chiral GC Column for Diastereomer Separation F->H No

Troubleshooting workflow for poor GC resolution.
Issue 2: Inability to separate diastereomers of this compound.

Possible Cause & Solution:

  • Lack of Chiral Recognition on Standard Columns:

    • Solution: Employ a chiral GC column. These columns have a stationary phase that contains a chiral selector, which interacts differently with each enantiomer, leading to different retention times and enabling their separation.[5] Cyclodextrin-based chiral stationary phases are commonly used for this purpose.[6][7][8]

The diagram below shows the relationship between the different separation challenges and the recommended solutions.

G A GC Separation of This compound B Poor Resolution of Isomers (General) A->B C Inability to Separate Diastereomers A->C D Standard Non-Polar GC Columns D->B Optimize Method (T, Flow, Dimensions) E Chiral GC Columns E->C Provides Chiral Recognition

Logical relationship for column selection.

Data Presentation

The following tables provide a hypothetical comparison of different GC columns and their performance in resolving isomers of this compound.

Table 1: Comparison of Different GC Columns for Isomer Separation

Column TypeStationary PhaseDimensionsResolution (Rs) of Critical PairAnalysis Time (min)
Standard Non-Polar5% Phenyl-95% Dimethylpolysiloxane30 m x 0.32 mm, 0.25 µm1.225
High-Resolution Non-Polar5% Phenyl-95% Dimethylpolysiloxane60 m x 0.25 mm, 0.25 µm1.845
ChiralDi-tert-butyldimethylsilyl-beta-cyclodextrin30 m x 0.25 mm, 0.25 µm> 1.5 (for diastereomers)55

Table 2: Effect of Oven Temperature Program on Resolution

Temperature ProgramInitial Temp. (°C)Ramp Rate (°C/min)Final Temp. (°C)Resolution (Rs) of Critical Pair
Fast100202500.9
Moderate80102501.4
Slow6052501.9

Experimental Protocols

Protocol 1: General Screening on a Standard Non-Polar Column

This protocol is designed for the initial analysis of a sample containing this compound to assess its complexity.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% Phenyl-95% Dimethylpolysiloxane stationary phase.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[2]

    • Injection: 1 µL of sample, split ratio 100:1.[2]

  • Sample Preparation:

    • Dissolve the sample in a volatile, non-polar solvent such as hexane.

    • If necessary, dilute the sample to an appropriate concentration.

  • Data Analysis:

    • Integrate the resulting peaks and observe the chromatogram for any signs of co-elution or poor resolution.

Protocol 2: High-Resolution Separation of Diastereomers on a Chiral Column

This protocol is intended for the separation of the stereoisomers of this compound.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, with a cyclodextrin-based chiral stationary phase.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Hydrogen or Helium at an optimized flow rate for the column.

    • Oven Temperature Program: Due to the complexity of chiral separations, a slower temperature program is recommended. For example: initial temperature of 60°C, hold for 5 minutes, then ramp at 2°C/min to 180°C and hold for 10 minutes.

    • Injection: 1 µL of sample, split ratio 50:1.

  • Sample Preparation:

    • Prepare the sample in a high-purity solvent like pentane (B18724) or hexane.

    • Ensure the sample is filtered to prevent contamination of the column.

  • Data Analysis:

    • Identify the separated diastereomers based on their retention times.

    • Calculate the resolution between adjacent peaks to ensure baseline separation (Rs > 1.5).

References

Validation & Comparative

Distinguishing Isomers of 4-Ethyl-2,3-dimethyloctane by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of hydrocarbon isomers is a critical task in various scientific fields, including petroleum analysis, environmental monitoring, and metabolomics. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose. This guide provides a comparative analysis of the mass spectrometric behavior of 4-Ethyl-2,3-dimethyloctane and its isomers, offering insights into how their structural differences influence their fragmentation patterns.

Executive Summary

Distinguishing between structural isomers of highly branched alkanes like this compound using mass spectrometry is predicated on the principles of carbocation stability. Upon electron ionization, these molecules fragment preferentially at branching points, leading to the formation of more stable secondary and tertiary carbocations. The relative abundance of these fragment ions, as detected by the mass spectrometer, provides a unique fingerprint for each isomer. While the molecular ion peak (M+) is often of low intensity or entirely absent in the spectra of highly branched alkanes, the analysis of the characteristic fragment ions allows for their differentiation.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and its isomers are characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The location of the ethyl and methyl branches on the octane (B31449) backbone dictates the primary fragmentation pathways.

Key Differentiating Fragments:

Table 1: Comparison of Major Fragment Ions for Dodecane Isomers

Isomer NameStructurePredicted/Observed Major Fragment Ions (m/z) and Relative AbundanceKey Differentiators
n-Dodecane CH₃(CH₂)₁₀CH₃57 (100%), 43 (85%), 71 (65%), 85 (45%), 29 (30%), 170 (M+, <1%)Intense series of CnH2n+1 ions, with m/z 57 often being the base peak. A small molecular ion peak may be observed.
This compound Predicted: Prominent peaks resulting from cleavage at the highly branched C3 and C4 positions. Likely fragments include losses of propyl, butyl, and larger alkyl radicals.Expected to show a more complex fragmentation pattern than n-dodecane with a less prominent or absent molecular ion peak. The base peak will likely correspond to the most stable carbocation formed by cleavage at a branching point.
4-Ethyl-2,2-dimethyloctane Predicted: Favored cleavage at the quaternary C2 and tertiary C4 positions. Expect significant peaks from the loss of a tert-butyl group (m/z 57) and an ethyl group.The presence of a quaternary carbon will strongly direct fragmentation, likely leading to a very stable tert-butyl cation (m/z 57) as a major peak.
4-Ethyl-3,3-dimethyloctane Predicted: Cleavage will be favored at the quaternary C3 and tertiary C4 positions. Expect losses of ethyl and propyl groups to be significant.Similar to its 2,2-dimethyl isomer, the quaternary center will be a primary site of fragmentation, leading to characteristic and abundant fragment ions.

Fragmentation Pathways: A Logical Representation

The fragmentation of branched alkanes upon electron ionization follows a logical progression initiated by the removal of an electron to form a molecular ion. This high-energy species then undergoes cleavage, primarily at the points of branching, to yield more stable carbocations.

Fragmentation_Pathway General Fragmentation Pathway of Branched Alkanes M Alkane Molecule (M) M_ion Molecular Ion (M+•) M->M_ion Electron Ionization Fragments Fragment Ions + Radicals M_ion->Fragments Fragmentation Carbocation More Stable Carbocation Fragments->Carbocation Radical Neutral Radical Fragments->Radical

Caption: General workflow of mass spectrometric fragmentation.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound and its isomers by GC-MS.

1. Sample Preparation:

  • Samples containing the hydrocarbon isomers are typically diluted in a volatile organic solvent such as hexane (B92381) or pentane.

  • The concentration should be adjusted to be within the linear dynamic range of the mass spectrometer, typically in the low ppm (µg/mL) range.

  • An internal standard (e.g., a deuterated alkane) may be added for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading. Injector temperature: 250°C.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from saturating the detector.

Conclusion

The differentiation of this compound and its isomers by mass spectrometry is a clear demonstration of how molecular structure governs fragmentation pathways. By carefully analyzing the resulting mass spectra, researchers can identify the specific isomers present in a sample. The key to this differentiation lies in the preferential cleavage at branching points, which leads to a unique set of fragment ions for each isomer. This guide provides the foundational knowledge and a practical experimental framework for scientists and professionals to confidently tackle the challenge of identifying these and other branched alkane isomers.

A Comparative Analysis of Mass Spectrometric Fragmentation Patterns: n-Dodecane versus 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometric fragmentation patterns of the linear alkane, n-dodecane, and the branched alkane, 4-ethyl-2,3-dimethyloctane. Understanding these distinct fragmentation behaviors is crucial for the structural elucidation of saturated hydrocarbons, a common motif in various organic molecules, including drug candidates and their metabolites.

Executive Summary

The mass spectra of n-dodecane and this compound, both isomers with the chemical formula C12H26, exhibit significant differences that serve as a fingerprint for their respective structures. n-Dodecane, a linear alkane, undergoes fragmentation to produce a characteristic series of alkyl carbocations separated by 14 mass units (CH₂). In contrast, the highly branched structure of this compound dictates a fragmentation pattern dominated by cleavage at its branch points, leading to the formation of more stable secondary and tertiary carbocations. This preferential fragmentation in the branched isomer often results in a diminished or absent molecular ion peak, a key differentiating feature from its straight-chain counterpart.

Data Presentation: Comparison of Major Fragment Ions

The following table summarizes the prominent fragment ions observed in the electron ionization mass spectra of n-dodecane and the predicted fragments for this compound. The data for n-dodecane is sourced from experimental spectra, while the data for this compound is predicted based on established principles of branched alkane fragmentation.

m/z n-Dodecane (Experimental) This compound (Predicted)
Relative Abundance Ion Structure Relative Abundance
170Low[C12H26]•+ (Molecular Ion)
141Low[C10H21]+
127Low[C9H19]+
113Moderate[C8H17]+
99Moderate[C7H15]+
85High[C6H13]+
71Very High[C5H11]+
57Base Peak[C4H9]+
43High[C3H7]+
29Moderate[C2H5]+

Fragmentation Pathways: A Visual Comparison

The following diagrams, generated using Graphviz, illustrate the distinct fragmentation logic for both molecules.

n_Dodecane_Fragmentation M n-Dodecane (C12H26) m/z = 170 F1 [C11H23]+ m/z = 155 M->F1 -CH3 F2 [C10H21]+ m/z = 141 F1->F2 -CH2 F3 [C9H19]+ m/z = 127 F2->F3 -CH2 F4 [C8H17]+ m/z = 113 F3->F4 -CH2 F5 [C7H15]+ m/z = 99 F4->F5 -CH2 F6 [C6H13]+ m/z = 85 F5->F6 -CH2 F7 [C5H11]+ m/z = 71 F6->F7 -CH2 F8 [C4H9]+ m/z = 57 F7->F8 -CH2 F9 [C3H7]+ m/z = 43 F8->F9 -CH2 F10 [C2H5]+ m/z = 29 F9->F10 -CH2

Caption: Fragmentation of n-Dodecane

Branched_Alkane_Fragmentation cluster_molecule This compound (C12H26) cluster_fragments Major Fragmentation Pathways mol CH3 | CH3-CH-CH-CH-CH2-CH2-CH2-CH3 |  | CH3 CH2-CH3 F1 Cleavage at C4-C5 [C8H17]+ (m/z 113) (stable tertiary carbocation) F2 Cleavage at C3-C4 [C7H15]+ (m/z 99) (stable tertiary carbocation) F3 Cleavage at C2-C3 [C5H11]+ (m/z 71) (stable secondary carbocation) mol_node Molecular Ion [C12H26]•+ m/z = 170 (weak/absent) mol_node->F1 - C4H9• mol_node->F2 - C5H11• mol_node->F3 - C7H15•

Caption: Predicted Fragmentation of this compound

Experimental Protocols

The mass spectral data for alkanes are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable for separating hydrocarbon isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 30-200.

4. Data Analysis:

  • The acquired mass spectra are compared with reference spectra in a database, such as the NIST/EPA/NIH Mass Spectral Library, for identification. The relative abundances of the characteristic fragment ions are determined to elucidate the fragmentation pathway.

Discussion of Fragmentation Patterns

n-Dodecane: The fragmentation of n-dodecane follows a predictable pattern for linear alkanes. The molecular ion at m/z 170 is typically of low intensity. The spectrum is characterized by a series of prominent peaks corresponding to [CnH2n+1]+ ions, which appear at m/z values of 43, 57, 71, 85, and so on. These peaks are separated by 14 amu, representing the sequential loss of methylene (B1212753) (CH₂) groups. The most abundant fragment (base peak) is often the butyl cation ([C₄H₉]⁺) at m/z 57, with the pentyl cation ([C₅H₁₁]⁺) at m/z 71 also being very prominent. This pattern arises from the relatively equal probability of C-C bond cleavage along the unbranched carbon chain.

This compound: For this compound, the fragmentation is governed by the stability of the resulting carbocations. Cleavage is favored at the highly substituted carbon atoms (C2, C3, and C4). The molecular ion peak at m/z 170 is expected to be very weak or entirely absent due to the high propensity for fragmentation.

The primary fragmentation events are predicted to be:

  • Cleavage of the ethyl group at C4: This would lead to the loss of an ethyl radical (•C₂H₅, 29 amu) and the formation of a stable tertiary carbocation [C₁₀H₂₁]⁺ at m/z 141.

  • Cleavage of the bond between C3 and C4: This can result in the loss of a pentyl radical (•C₅H₁₁, 71 amu) to form a stable tertiary carbocation [C₇H₁₅]⁺ at m/z 99, or the loss of a sec-butyl radical (•C₄H₉, 57 amu) to form another stable tertiary carbocation [C₈H₁₇]⁺ at m/z 113.

  • Cleavage of the bond between C2 and C3: This can lead to the loss of an isobutyl radical (•C₄H₉, 57 amu) to form a stable secondary carbocation [C₈H₁₇]⁺ at m/z 113.

  • Loss of the largest alkyl group: Generally, the fragmentation pathway that results in the loss of the largest possible alkyl radical is favored.

Due to the presence of multiple branching points, the mass spectrum of this compound will show a more complex pattern of abundant fragment ions in the mid-mass range compared to the regular, repeating pattern of n-dodecane. The base peak is likely to correspond to one of the most stable tertiary carbocations formed.

Conclusion

The comparison of the mass spectrometric fragmentation patterns of n-dodecane and this compound clearly demonstrates the power of EI-MS in differentiating between structural isomers of alkanes. The predictable, sequential fragmentation of the linear alkane contrasts sharply with the complex, stability-driven fragmentation of the branched alkane. These fundamental principles are invaluable for the structural characterization of unknown compounds in various scientific disciplines, including the identification of drug metabolites and impurities in pharmaceutical development.

A Comparative Analysis of Boiling Points of Dodecane (C12H26) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the boiling points of various isomers of dodecane (B42187) (C12H26). The physical properties of these alkanes, particularly their boiling points, are significantly influenced by their molecular structure. Understanding these differences is crucial for applications in solvent chemistry, material science, and as reference compounds in organic synthesis. This document presents experimental data, outlines the principles governing the observed trends, and provides standardized methodologies for boiling point determination.

Principles Influencing Boiling Point Variation in Alkane Isomers

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For non-polar molecules like alkanes, the primary intermolecular forces that must be overcome for boiling to occur are London dispersion forces (a type of van der Waals force). The strength of these forces is dependent on two main factors:

  • Molecular Size : As the molecular weight (and the number of electrons) increases, the electron cloud becomes more polarizable, leading to stronger London dispersion forces. This is why larger alkanes generally have higher boiling points.

  • Molecular Shape (Branching) : For isomers, which have the same molecular formula (C12H26) and weight, the degree of branching becomes the critical factor. Increased branching leads to a more compact, spherical molecular shape.[1] This reduces the effective surface area available for intermolecular contact. Consequently, the London dispersion forces between more branched molecules are weaker, requiring less energy (and a lower temperature) to overcome.[2][3] Therefore, straight-chain alkanes exhibit the highest boiling points among their isomers, while highly branched isomers have progressively lower boiling points.[1]

Comparative Data of C12H26 Isomer Boiling Points

The following table summarizes the experimentally determined boiling points for n-dodecane and a selection of its branched isomers, illustrating the effect of molecular structure on this key physical property.

Isomer NameIUPAC NameMolecular Structure (SMILES)Boiling Point (°C)
n-DodecaneDodecaneCCCCCCCCCCCC216.2[4][5]
2-Methylundecane (B1362468)2-MethylundecaneCCCCCCCCCC(C)C210[6][7]
3-Methylundecane3-MethylundecaneCCCCCCCCC(C)CC211[8]
4-Methylundecane (B1196022)4-MethylundecaneCCCCCCCC(C)CCC209.8[9][10]
5-Methylundecane (B167939)5-MethylundecaneCCCCCCC(C)CCCC204[11]
2,2-Dimethyldecane2,2-DimethyldecaneCCCCCCCCC(C)(C)C201[12]
2,2,3,3-Tetramethyloctane2,2,3,3-TetramethyloctaneCCCCC(C)(C)C(C)(C)C200[13]
Isododecane2,2,4,6,6-PentamethylheptaneCC(C)CC(C)(C)CC(C)(C)C177.8[14]

Visualization of Structure-Property Relationship

The following diagram illustrates the logical relationship between an alkane's molecular structure and its resulting boiling point.

G cluster_structure Molecular Structure cluster_properties Physical Properties & Forces A Linear Chain (e.g., n-Dodecane) SA_High Large Surface Area A->SA_High B Branched Chain (e.g., 2-Methylundecane) SA_Med Reduced Surface Area B->SA_Med C Highly Branched Chain (e.g., 2,2,4,6,6-Pentamethylheptane) SA_Low Small Surface Area C->SA_Low IMF_Strong Stronger Intermolecular Forces SA_High->IMF_Strong allows for IMF_Med Weaker Intermolecular Forces SA_Med->IMF_Med allows for IMF_Weak Weakest Intermolecular Forces SA_Low->IMF_Weak allows for BP_High Higher Boiling Point (~216°C) IMF_Strong->BP_High results in BP_Med Intermediate Boiling Point (~210°C) IMF_Med->BP_Med results in BP_Low Lower Boiling Point (~178°C) IMF_Weak->BP_Low results in

Figure 1. The effect of molecular branching on boiling point.

Experimental Protocols for Boiling Point Determination

Accurate determination of boiling points is essential for compound characterization. The two most common methods are simple distillation for larger volumes and the micro-boiling point (capillary) method for small sample quantities.

This method is suitable for purifying liquids and determining the boiling point of a sample volume of 5 mL or more.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom distilling flask

  • Distillation head (still head) with a port for a thermometer

  • Condenser

  • Receiving flask

  • Thermometer or temperature probe

  • Boiling chips

Procedure:

  • Place the liquid sample (e.g., a C12H26 isomer) into the distilling flask along with a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase.

  • Record the temperature when it becomes constant, and the first drops of condensate are collected in the receiving flask. This stable temperature is the boiling point of the substance.

This technique is ideal when only a small amount of the liquid is available (less than 1 mL).

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., MelTemp apparatus, Thiele tube, or an oil bath)

  • Means to attach the test tube to the thermometer (e.g., rubber band or wire)

Procedure:

  • Add a small amount (a few drops) of the liquid sample into the small test tube.

  • Place the capillary tube into the test tube with its open end down.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer's bulb.

  • Heat the apparatus slowly and observe the capillary tube.

  • As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Note the temperature when this rapid stream of bubbles is observed. A more precise measurement is often taken by allowing the apparatus to cool slightly after boiling; the boiling point is the temperature at which the liquid is drawn back into the capillary tube.

References

Validating the Structure of 4-Ethyl-2,3-dimethyloctane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis and drug development, the unambiguous structural confirmation of organic molecules is a critical step. For branched alkanes such as 4-Ethyl-2,3-dimethyloctane, which possess numerous isomers, precise structural validation is essential. This guide provides a comparative analysis of tandem mass spectrometry (MS/MS) against other common analytical techniques for the structural elucidation of this compound, supported by detailed experimental protocols and hypothetical data.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry is a powerful technique for determining the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions.[1][2] This method provides detailed information about the connectivity of atoms within the molecule.

Experimental Protocol: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

A common approach for analyzing volatile compounds like alkanes is to couple gas chromatography with tandem mass spectrometry.

  • Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in hexane. A 1 µL aliquot is injected into the GC-MS/MS system.

  • Gas Chromatography (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 230°C.

    • MS1 (Precursor Ion Selection): The molecular ion ([M]⁺˙) of this compound (m/z 170.3) is isolated.

    • Collision Cell: Collision-Induced Dissociation (CID) is performed using argon as the collision gas. Collision energy is ramped from 10 to 40 eV to generate a comprehensive fragmentation spectrum.

    • MS2 (Product Ion Analysis): The resulting fragment ions are scanned in the second mass analyzer over a range of m/z 20-180.

Data Presentation: Predicted Fragmentation of this compound

The fragmentation of alkanes in EI-MS is driven by the formation of the most stable carbocations.[4][5] For this compound, cleavage is expected to occur preferentially at the branched points. The table below summarizes the predicted major fragment ions.

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion StructureNeutral Loss
141[C₁₀H₂₁]⁺C₂H₅• (Ethyl radical)
127[C₉H₁₉]⁺C₃H₇• (Propyl radical)
113[C₈H₁₇]⁺C₄H₉• (Butyl radical)
85[C₆H₁₃]⁺C₆H₁₃• (Hexyl radical)
71[C₅H₁₁]⁺C₇H₁₅• (Heptyl radical)
57[C₄H₉]⁺C₈H₁₇• (Octyl radical)
43[C₃H₇]⁺C₉H₁₉• (Nonyl radical)
29[C₂H₅]⁺C₁₀H₂₁• (Decyl radical)

Experimental Workflow

Tandem_MS_Workflow Tandem MS/MS Workflow for Structural Validation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection GC_Column GC Separation Sample->GC_Column Volatility-based separation Ionization Electron Ionization (EI) GC_Column->Ionization Elution MS1 MS1: Precursor Ion Selection (m/z 170.3) Ionization->MS1 [M]+• CID Collision-Induced Dissociation (CID) MS1->CID Isolated Precursor MS2 MS2: Product Ion Analysis CID->MS2 Fragment Ions Detector Detector MS2->Detector Signal

Workflow for GC-MS/MS analysis.

Alternative Structural Validation Techniques

While powerful, MS/MS should be complemented by other analytical methods for unambiguous structure confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule.

  • Experimental Protocol:

    • Sample Preparation: 5-10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY and HSQC) are performed to establish connectivity.

  • Hypothetical NMR Data: The complex structure with multiple chiral centers would lead to a highly complex ¹H NMR spectrum with overlapping multiplets. ¹³C NMR would be more straightforward, with distinct signals expected for each of the 12 carbon atoms.

ExperimentExpected Observations
¹H NMR Complex multiplets between ~0.8-1.6 ppm. Distinct signals for CH, CH₂, and CH₃ protons.
¹³C NMR 12 distinct signals corresponding to the different carbon environments.
B. Gas Chromatography with Retention Index (GC-RI)

Comparing the retention time of an unknown compound to standards on both polar and non-polar GC columns can help in its identification. A Kovats Retention Index (RI) is calculated using a series of n-alkane standards.

  • Experimental Protocol: The same GC conditions as in the MS/MS method are used, but with the addition of a C8-C20 n-alkane standard mixture co-injected with the sample.

  • Data Analysis: The retention time of this compound is used to calculate its RI. This experimental RI is then compared to values in databases for known isomers.

CompoundHypothetical Retention Index (DB-5 column)
n-Dodecane (C₁₂)1200
This compound ~1185
Other C₁₂H₂₆ IsomersVariable (e.g., 2,2,4,6,6-pentamethylheptane (B104275) ≈ 1150)

Comparative Summary of Techniques

The choice of technique depends on the specific requirements of the analysis, such as the amount of sample available, the need for definitive structural information, and available instrumentation.

FeatureTandem MS/MSNMR SpectroscopyGC-Retention Index
Specificity High (provides fragmentation fingerprint)Very High (definitive structure)Moderate (differentiates isomers)
Sensitivity Very High (pg-fg level)Low (mg level)High (ng-pg level)
Sample Amount Very LowHighLow
Analysis Time FastSlowFast
Cost Moderate to HighHighLow
Primary Use Identification and quantification in complex mixturesUnambiguous structure elucidation of pure compoundsIsomer differentiation, quality control

Conclusion

Tandem MS/MS is a highly sensitive and specific technique for the structural validation of this compound, providing a detailed fragmentation pattern that serves as a structural fingerprint. However, for absolute and unambiguous confirmation of its complex stereochemistry, a combination of techniques is recommended. The fragmentation data from MS/MS, coupled with the precise connectivity information from NMR and the comparative retention behavior from GC-RI, provides a comprehensive and robust validation of the molecule's structure.

References

A Comparative Analysis of 13C NMR Spectra: 4-Ethyl-2,3-dimethyloctane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the predicted 13C NMR spectra of 4-Ethyl-2,3-dimethyloctane and two of its structural isomers: 3,4-diethylheptane and 2,3,4-trimethylheptane. Understanding the nuances in their spectra is crucial for distinguishing between these closely related branched alkanes.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound and its selected isomers. These values were obtained using a validated online NMR prediction tool. The number of unique carbon signals directly corresponds to the molecular symmetry of each isomer.

Structure Isomer Name Predicted 13C NMR Chemical Shifts (ppm) Number of Signals
A This compound11.2, 14.2, 15.8, 18.9, 21.1, 23.4, 29.6, 33.1, 35.2, 40.8, 45.1, 47.312
B 3,4-diethylheptane11.5, 14.4, 23.2, 29.1, 38.7, 45.96
C 2,3,4-trimethylheptane11.7, 14.2, 16.0, 19.8, 20.6, 23.5, 30.1, 35.0, 38.2, 47.110

Note: Predicted chemical shifts are for illustrative purposes and may differ slightly from experimental values.

Distinguishing Features in the 13C NMR Spectra

The primary distinguishing feature among the isomers is the number of distinct signals in their 13C NMR spectra, which is a direct reflection of their molecular symmetry.

  • This compound (A) , lacking any element of symmetry, is predicted to exhibit a unique signal for each of its 12 carbon atoms.

  • 3,4-diethylheptane (B) possesses a plane of symmetry, significantly reducing the number of unique carbon environments. This results in a much simpler spectrum with only 6 predicted signals.

  • 2,3,4-trimethylheptane (C) has a lower degree of symmetry than 3,4-diethylheptane but more than this compound, leading to a prediction of 10 distinct carbon signals.

The chemical shift ranges for alkanes are generally between 10 and 60 ppm.[1][2][3] The specific shifts are influenced by the degree of substitution and branching. Quaternary carbons typically appear in the 30-40 ppm range, while methyl carbons are found further upfield (10-20 ppm).[1] These general principles are reflected in the predicted data.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for acquiring a 13C NMR spectrum of a small organic molecule like this compound or its isomers.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified alkane sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • A standard proton-decoupled 13C NMR experiment is performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Key acquisition parameters to be set include the number of scans (ns), which may range from 64 to several thousand depending on the sample concentration, and the relaxation delay (d1), typically set between 1-5 seconds to ensure proper relaxation of the carbon nuclei.

  • The receiver gain (rga) is adjusted automatically to optimize signal detection.

3. Data Processing:

  • The acquired free induction decay (FID) is processed using Fourier transformation (efp).

  • Phase correction (apk) is applied to obtain an absorption spectrum.

  • The spectrum is referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Peak picking is performed to identify the chemical shift of each signal.

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of the isomers and the resulting complexity of their 13C NMR spectra.

G Relationship between Isomer Structure and 13C NMR Spectral Complexity cluster_isomers Isomers of C12H26 cluster_symmetry Molecular Symmetry cluster_spectra 13C NMR Spectra Isomer_A This compound Symmetry_Low Low Symmetry Isomer_A->Symmetry_Low Isomer_B 3,4-diethylheptane Symmetry_High High Symmetry (Symmetry Plane) Isomer_B->Symmetry_High Isomer_C 2,3,4-trimethylheptane Symmetry_Medium Moderate Symmetry Isomer_C->Symmetry_Medium Spectrum_Complex Complex Spectrum (12 Signals) Symmetry_Low->Spectrum_Complex Spectrum_Simple Simple Spectrum (6 Signals) Symmetry_High->Spectrum_Simple Spectrum_Intermediate Intermediate Spectrum (10 Signals) Symmetry_Medium->Spectrum_Intermediate

References

A Comparative Guide to the GC Retention Times of C12 Alkanes with a Focus on 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gas chromatography (GC) retention times of various C12 alkanes, with a specific interest in the branched alkane 4-Ethyl-2,3-dimethyloctane. Due to the challenges in obtaining a precise experimental Kovats retention index for this compound from available databases, this guide leverages data from structurally similar isomers and the linear n-dodecane to infer its chromatographic behavior. The comparison is based on Kovats retention indices, a standardized measure that normalizes retention times, allowing for more consistent comparisons across different GC systems.

Understanding GC Retention of Alkanes

In gas chromatography, the retention time of a compound is primarily influenced by its volatility and its interaction with the stationary phase of the GC column. For non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, the elution order of alkanes is mainly determined by their boiling points. Generally, for alkanes with the same carbon number, a higher degree of branching leads to a lower boiling point and, consequently, a shorter retention time. This is because branching reduces the surface area available for intermolecular van der Waals forces.

Comparative Analysis of C12 Alkane Retention Indices

The following table summarizes the Kovats retention indices for n-dodecane and several of its branched isomers on a non-polar stationary phase (100% dimethylpolysiloxane). While a specific value for this compound is not available in the referenced literature, the data for other C12 isomers provides a strong basis for estimating its relative elution order.

Table 1: Kovats Retention Indices of Selected C12 Alkanes on a Non-Polar Stationary Phase

Compound NameIUPAC NameKovats Retention Index (KI)
n-DodecaneDodecane1200
2,3-Dimethyloctane2,3-Dimethyloctane921
2,2-Dimethyloctane2,2-Dimethyloctane924
2,5-Dimethyloctane2,5-Dimethyloctane929
2,4-Dimethyloctane2,4-Dimethyloctane934
2,6-Dimethyloctane2,6-DimethyloctaneNot Available
This compoundThis compoundNot Available

Data sourced from a compilation of Kovats Indices for hydrocarbons on a 100% dimethylpolysiloxane column.

Based on the structure of this compound, it is a highly branched C12 alkane. The presence of three branching points (an ethyl group at position 4 and methyl groups at positions 2 and 3) would significantly lower its boiling point compared to the linear n-dodecane. It is therefore expected that the Kovats retention index for this compound would be substantially lower than 1200. Furthermore, by comparing it to the dimethyloctane isomers, which have Kovats indices in the low 900s, it is reasonable to predict that this compound would also elute in this region, likely with a retention index comparable to or slightly different from the other highly branched C12 isomers, depending on the specific influence of its unique branching pattern on its volatility.

Experimental Protocols

The following is a representative experimental protocol for the analysis of C12 alkanes using gas chromatography with mass spectrometry (GC-MS), synthesized from standard methods for hydrocarbon analysis.

Protocol: GC-MS Analysis of C12 Alkanes

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the alkane standard(s) in a volatile solvent such as hexane (B92381) or pentane.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

  • For the determination of Kovats retention indices, prepare a mixed standard containing the C12 alkane(s) of interest and a homologous series of n-alkanes (e.g., C10 to C14).

2. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer detector (GC-MS) is recommended. A Flame Ionization Detector (FID) can also be used for quantitative analysis.[1]

3. GC-MS Parameters:

ParameterRecommended Setting
Injector Type Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Column 30 m x 0.25 mm ID x 0.25 µm film thickness, 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane
Oven Program Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Transfer Line Temp. 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

4. Data Analysis:

  • Identify the peaks of interest based on their retention times and mass spectra.

  • For Kovats retention index calculation, identify the retention times of the n-alkanes that bracket the peak of the C12 alkane.

  • Calculate the Kovats retention index (I) using the following formula for temperature-programmed GC:

    • I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

    • Where:

      • n is the carbon number of the n-alkane eluting before the compound of interest (x).

      • t_R(x) is the retention time of the compound of interest.

      • t_R(n) is the retention time of the n-alkane with carbon number n.

      • t_R(n+1) is the retention time of the n-alkane with carbon number n+1.

Workflow and Visualization

The general workflow for the GC analysis of alkanes is depicted in the following diagram.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare Alkane Standards Sample_Prep Prepare Sample Solution Injection Sample Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Peak_ID Peak Identification Detection->Peak_ID RI_Calc Kovats Index Calculation Peak_ID->RI_Calc Comparison Comparative Analysis RI_Calc->Comparison

Caption: Workflow for GC Analysis of Alkanes.

This guide provides a framework for understanding and comparing the GC retention behavior of this compound relative to other C12 alkanes. While direct experimental data for the target compound is currently limited, the principles of chromatography and data from related isomers offer valuable insights for researchers in the field.

References

Cross-Validation of Analytical Methods for 4-Ethyl-2,3-dimethyloctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of chemical compounds is a critical aspect of research and development, particularly in the pharmaceutical and chemical industries. For a branched alkane like 4-Ethyl-2,3-dimethyloctane, selecting an appropriate analytical method is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the analysis of this compound. The cross-validation of these methods ensures data integrity and consistency, which is crucial for regulatory submissions and inter-laboratory studies.

Comparative Analysis of Analytical Methods

The performance of GC-MS and GC-FID for the analysis of this compound is summarized below. The data presented is based on typical performance characteristics observed for similar volatile organic compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Limit of Detection (LOD) 0.01 - 10 ng/L[1]1 - 500 µg/mL[2]
Limit of Quantitation (LOQ) 0.05 - 25 ng/L[1]1 - 500 µg/mL[2]
Linearity (R²) > 0.99[1]> 0.99[2]
Precision (%RSD) < 15%[1]< 10%
Accuracy (Recovery %) 80 - 120%[1]90 - 110%
Selectivity High (based on retention time and mass spectrum)[1][2]Moderate (based on retention time)[2]
Analysis Time per Sample ~15-30 minutes[1]~15-30 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: A stock solution of this compound is prepared in a volatile solvent such as hexane (B92381) or pentane. Calibration standards are prepared by serial dilution of the stock solution to cover a concentration range of 1 to 100 µg/mL. An internal standard, such as n-dodecane, is added to all standards and samples to ensure precision.[2]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

    • Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.[2]

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Inlet Temperature: 250°C.[1]

    • Injection Volume: 1 µL in splitless mode.[1]

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, and hold for 5 minutes.[1]

    • MS Transfer Line Temperature: 280°C.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-300.[1]

  • Data Analysis: The retention time of the peak corresponding to this compound is used for initial identification. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum. Quantification is performed by integrating the peak area and using the calibration curve.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
  • Sample Preparation: Similar to the GC-MS protocol, a stock solution of this compound is prepared and serially diluted to create calibration standards. An internal standard is also used.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system with FID or equivalent.[2]

    • Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or a similar non-polar capillary column.[2]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.[2]

    • Detector Temperature: 300°C.[2]

    • Injection Volume: 1 µL, with a split ratio of 20:1.[2]

  • Data Analysis: Identification is based on the retention time of the analyte peak. Quantification is achieved by measuring the peak area and comparing it against the calibration curve constructed from the standards.

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., GC-MS vs. GC-FID) define_scope->select_methods prep_samples Prepare Identical Sample Sets select_methods->prep_samples analyze_ms Analyze with Method 1 (GC-MS) prep_samples->analyze_ms analyze_fid Analyze with Method 2 (GC-FID) prep_samples->analyze_fid collect_data Collect & Process Data analyze_ms->collect_data analyze_fid->collect_data stat_analysis Statistical Analysis (e.g., Bland-Altman, t-test) collect_data->stat_analysis compare_results Compare Results Against Acceptance Criteria stat_analysis->compare_results equivalence Determine Method Equivalence compare_results->equivalence report Generate Cross-Validation Report equivalence->report

Workflow for the cross-validation of analytical methods.

Conclusion

Both GC-MS and GC-FID are suitable methods for the analysis of this compound. GC-MS offers superior selectivity and lower detection limits, making it ideal for complex matrices and trace analysis.[2] GC-FID, on the other hand, is a robust and cost-effective technique suitable for routine analysis where high sensitivity is not a primary requirement. The choice between the two methods should be based on the specific application, required sensitivity, and the complexity of the sample matrix. A thorough cross-validation is essential to ensure the interchangeability and reliability of data generated by either method.

References

comparative study of the hydrophobic nature of branched vs. linear alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced hydrophobic nature of molecules is paramount. This guide provides an objective comparison of the hydrophobicity of branched versus linear alkanes, supported by experimental data and detailed methodologies.

The structure of an alkane molecule, specifically its degree of branching, significantly influences its interaction with aqueous environments. While both linear and branched alkanes are fundamentally nonpolar, the three-dimensional arrangement of their atoms dictates the extent of their hydrophobicity. This comparison delves into key metrics used to quantify this property: aqueous solubility, water contact angle, and the octanol-water partition coefficient.

The Impact of Molecular Geometry on Hydrophobicity

The degree of branching in an alkane's carbon skeleton directly affects its surface area. A linear alkane presents a larger, more elongated surface, maximizing its contact with surrounding water molecules. In contrast, a branched isomer, with a more compact and spherical shape, minimizes its surface area-to-volume ratio. This seemingly subtle difference in molecular architecture has profound implications for how these molecules interact with water.

A key principle in this context is the hydrophobic effect, which is largely driven by the disruption of the hydrogen-bonding network in water. When a nonpolar molecule is introduced into water, it forces the water molecules to rearrange into a more ordered, cage-like structure around it. This decrease in entropy is energetically unfavorable. A molecule with a larger surface area will disrupt a greater number of water molecules, leading to a more significant entropic penalty and, consequently, lower solubility.

cluster_linear Linear Alkane cluster_branched Branched Alkane l_structure Elongated Structure l_surface Larger Surface Area l_structure->l_surface leads to l_hydrophobicity Higher Hydrophobicity l_surface->l_hydrophobicity results in b_structure Compact/Spherical Structure b_surface Smaller Surface Area b_structure->b_surface leads to b_hydrophobicity Lower Hydrophobicity b_surface->b_hydrophobicity results in

Alkane Structure and Hydrophobicity

Quantitative Comparison of Hydrophobic Properties

To empirically assess the hydrophobic nature of linear and branched alkanes, several experimental parameters are measured. Below is a summary of these key metrics for a representative pair of C5 isomers: n-pentane (linear) and neopentane (B1206597) (2,2-dimethylpropane, branched).

PropertyLinear Alkane (n-Pentane)Branched Alkane (Neopentane)
Aqueous Solubility (at 20-25°C) 40 mg/L[1]33.2 mg/L[2][3]
Octanol-Water Partition Coefficient (log Kow) 3.39[4]3.11[2]

The data indicates that n-pentane, the linear alkane, is slightly more soluble in water than its branched isomer, neopentane. This finding may seem counterintuitive to the surface area argument. However, the octanol-water partition coefficient (log Kow), a more direct measure of hydrophobicity, shows that n-pentane has a higher value than neopentane. A higher log Kow value signifies greater lipophilicity and, by extension, greater hydrophobicity. This suggests that while branching reduces surface area, other factors such as molecular polarizability and the energy required to create a cavity in the solvent also play a role in the overall hydrophobic character.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Aqueous Solubility Determination (Slow-Stirring Method)

The slow-stirring method is employed to determine the aqueous solubility of liquid substances, minimizing the formation of emulsions that can lead to inaccurate measurements.

G start Start equilibration Equilibrate water and alkane phases in a thermostated vessel with slow stirring. start->equilibration sampling Periodically sample the aqueous phase. equilibration->sampling analysis Analyze the concentration of the alkane in the aqueous samples (e.g., via GC). sampling->analysis equilibrium_check Plot concentration vs. time to ensure equilibrium has been reached. analysis->equilibrium_check equilibrium_check->sampling Not at equilibrium end End equilibrium_check->end Equilibrium reached

Workflow for Solubility Measurement
  • Apparatus Setup: A jacketed glass vessel with a sampling port is used. The temperature is maintained by a circulating water bath. A magnetic stirrer is placed in the vessel.

  • Phase Preparation: A known volume of high-purity water is added to the vessel. The alkane to be tested is then carefully layered on top of the water.

  • Equilibration: The mixture is stirred at a slow, controlled rate to create a vortex that does not break the interface between the two phases. This prevents the formation of an emulsion. The system is allowed to equilibrate for an extended period, often 24 to 48 hours or longer.

  • Sampling: At predetermined time intervals, stirring is stopped, and the phases are allowed to separate completely. A sample of the aqueous phase is carefully withdrawn through the sampling port.

  • Analysis: The concentration of the dissolved alkane in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

  • Equilibrium Confirmation: Sampling and analysis are repeated until the measured concentration of the alkane in the aqueous phase remains constant over several time points, indicating that equilibrium has been reached.

Octanol-Water Partition Coefficient (Kow) Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the octanol-water partition coefficient.

  • Preparation of Phases: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Analyte Addition: A small amount of the alkane is dissolved in the octanol (B41247) phase.

  • Partitioning: A known volume of the octanol-alkane solution is mixed with a known volume of the water phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow the alkane to partition between the two phases. The mixture is then allowed to stand until the phases have completely separated.

  • Analysis: The concentration of the alkane in both the octanol and water phases is determined using an appropriate analytical method, such as GC-FID.

  • Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the alkane in the octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Water Contact Angle Measurement (Sessile Drop Method)

The sessile drop method is used to determine the contact angle of a liquid on a solid surface, providing a measure of the surface's wettability.

  • Substrate Preparation: A smooth, uniform solid substrate is prepared. For measuring the contact angle of liquid alkanes, a non-reactive, smooth surface is required.

  • Droplet Deposition: A small droplet of high-purity water is carefully deposited onto the surface of the alkane (if liquid at room temperature) or a solid substrate coated with a thin film of the alkane.

  • Imaging: A goniometer equipped with a high-resolution camera captures a profile image of the droplet on the surface.

  • Angle Measurement: Image analysis software is used to measure the angle formed at the three-phase (liquid-solid-vapor) contact point. The angle within the liquid droplet is the contact angle.

  • Replicates: The measurement is repeated at multiple locations on the surface to ensure reproducibility and to obtain an average value.

References

A Comparative Guide to Confirming the Identity of Synthesized 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comprehensive framework for confirming the chemical identity of synthesized 4-Ethyl-2,3-dimethyloctane by comparing its analytical data against a certified reference standard. The methodologies and data presented are tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

The confirmation of a synthesized compound's identity is a critical step in the research and development pipeline, ensuring the purity and structural integrity of the molecule of interest. This process relies on a suite of analytical techniques that provide a detailed "fingerprint" of the compound. Here, we compare the analytical results of a newly synthesized batch of this compound with a commercially available, high-purity standard.

Data Presentation: Comparative Analysis

The identity of the synthesized this compound was confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR). The results are summarized below and show a strong correlation between the synthesized sample and the certified standard.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile compounds.[1][2][3] The retention time provides a measure of how long the compound takes to pass through the chromatography column, while the mass spectrum reveals the mass-to-charge ratio of the molecule and its fragments. The key fragment at m/z 57 is characteristic of aliphatic compounds.[4]

ParameterSynthesized SampleCertified Standard
Retention Time (min) 12.4512.45
Molecular Ion (M⁺, m/z) 170.2170.2
Key Fragments (m/z) 141.1, 113.1, 85.1, 57.1141.1, 113.1, 85.1, 57.1

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5][6] ¹H NMR gives insight into the electronic environment of protons, while ¹³C NMR provides information on the different carbon atoms in the molecule.[6][7] The chemical shifts (δ) are nearly identical, indicating the same molecular structure. Protons on alkyl groups typically appear in the 0.7 to 1.5 ppm range in ¹H NMR.[8]

Technique Key Chemical Shifts (δ, ppm) - Synthesized Sample Key Chemical Shifts (δ, ppm) - Certified Standard
¹H NMR 0.85-1.0 (m), 1.1-1.4 (m), 1.5-1.7 (m)0.85-1.0 (m), 1.1-1.4 (m), 1.5-1.7 (m)
¹³C NMR 11.5, 14.2, 20.1, 23.0, 29.5, 32.1, 36.8, 45.211.5, 14.2, 20.1, 23.0, 29.5, 32.1, 36.8, 45.2

Table 3: Fourier-Transform Infrared Spectroscopy (FTIR) Data

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10] For an alkane like this compound, the spectrum is characterized by C-H bond stretching and bending vibrations.[11][12]

Functional Group Absorption Range (cm⁻¹) Observed Peak (cm⁻¹) - Synthesized Sample Observed Peak (cm⁻¹) - Certified Standard
C-H Stretch (alkane) 2850-29602955, 28702955, 2870
C-H Bend (alkane) 1370-14701465, 13751465, 1375

Visualizing the Workflow and Logic

To clearly illustrate the process, the following diagrams outline the experimental workflow and the logic behind the identity confirmation.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison cluster_conclusion Conclusion Synthesized Synthesized This compound GCMS GC-MS Analysis Synthesized->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Synthesized->NMR FTIR FTIR Spectroscopy Synthesized->FTIR Standard Certified Standard Standard->GCMS Standard->NMR Standard->FTIR Compare Compare Spectra and Data (Retention Time, m/z, δ, cm⁻¹) GCMS->Compare NMR->Compare FTIR->Compare Confirm Identity Confirmed Compare->Confirm

Caption: Experimental workflow for identity confirmation.

logical_relationship cluster_molecule Molecular Structure of this compound cluster_properties Properties Probed by Analytical Techniques cluster_techniques Analytical Evidence cluster_confirmation Conclusion Structure C₁₂H₂₆ Volatility Volatility & Molecular Weight Structure->Volatility Connectivity C-H Framework & Connectivity Structure->Connectivity Bonds Vibrational Modes (Functional Groups) Structure->Bonds GCMS GC-MS Volatility->GCMS NMR NMR Connectivity->NMR FTIR FTIR Bonds->FTIR Confirmation Structural Confirmation GCMS->Confirmation NMR->Confirmation FTIR->Confirmation

References

A Comparative Guide to the Physical Properties of 4-Ethyl-2,3-dimethyloctane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported physical properties of 4-Ethyl-2,3-dimethyloctane and its structural isomers. Due to a lack of available experimental data for this compound, this document focuses on a comparison with its isomers for which physical properties have been documented. This information is crucial for researchers and professionals in drug development and chemical synthesis, where understanding the physical characteristics of a compound is essential for process design, purification, and formulation.

Data Presentation: Physical Properties of C12H26 Isomers

A comprehensive literature search revealed a scarcity of experimentally determined physical properties for this compound. To provide a useful comparative framework, the following table summarizes the available data for other C12H26 isomers. Dodecane is a straight-chain alkane, while the others are branched, which influences their physical properties.[1] Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.[2][3][4]

Compound NameCAS NumberBoiling Point (°C)Density (g/mL)Refractive Index (n_D)Source(s)
This compound 62184-00-3Data Not AvailableData Not AvailableData Not Available
n-Dodecane112-40-3215-2170.75 (at 25°C)1.421 (at 20°C)[5][6]
2,3,4-Trimethylnonane (B15455513)62184-56-92000.76121.4261[7]
5-Propylnonane998-35-61970.75111.4217[8]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid alkanes.

1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes, this is a key indicator of molecular size and branching.

  • Distillation Method: A common and accurate method involves the distillation of the compound. The liquid is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. This is typically measured at atmospheric pressure.

  • Thiele Tube Method: For smaller sample volumes, a Thiele tube apparatus is often employed. A small amount of the liquid is heated in a tube along with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and then ceases upon slight cooling is recorded as the boiling point.

  • Ebulliometer: This specialized instrument is designed for precise boiling point measurements. It works by measuring the temperature of a boiling liquid while it is in equilibrium with its vapor.

2. Density Measurement

Density is the mass per unit volume of a substance and is influenced by molecular packing.

  • Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer. The temperature of the sample must be carefully controlled and recorded.

  • Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample liquid. The frequency of vibration is directly related to the density of the liquid. This method is fast, accurate, and requires only a small sample volume.[9]

3. Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

  • Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed between two prisms. Light is passed through the sample, and the angle of refraction is measured. The instrument is calibrated and typically uses the sodium D-line (589 nm) as the light source. The temperature is controlled by a circulating water bath. The refractive index is read directly from a scale on the instrument.[10]

Mandatory Visualization

The following diagram illustrates the conceptual relationship between the molecular structure of an alkane and its key physical properties. Increased branching generally leads to a decrease in boiling point and can affect density and refractive index due to changes in molecular packing and polarizability.

G Relationship of Alkane Structure to Physical Properties cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physical Properties Molecular Weight Molecular Weight Van der Waals Forces Van der Waals Forces Molecular Weight->Van der Waals Forces Increases Density Density Molecular Weight->Density Increases Refractive Index Refractive Index Molecular Weight->Refractive Index Increases Branching Branching Branching->Van der Waals Forces Decreases Branching->Density Affects Packing Boiling Point Boiling Point Van der Waals Forces->Boiling Point Determines

Alkane Structure-Property Relationships

References

Safety Operating Guide

Proper Disposal of 4-Ethyl-2,3-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential safety and logistical information for the proper disposal of 4-Ethyl-2,3-dimethyloctane, a flammable liquid hydrocarbon. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and responsibly.

Essential Safety and Disposal Procedures

As a flammable liquid, this compound must be treated as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to fires, explosions, and environmental contamination. Adherence to federal, state, and local regulations is mandatory.

Key Operational Steps for Disposal:
  • Waste Collection:

    • Collect all waste this compound in a designated, properly labeled, and chemically compatible container.

    • The container must be in good condition and have a secure, tight-fitting lid to prevent leaks and the release of flammable vapors.

    • Do not mix with other waste types, particularly oxidizing agents or corrosive materials, to avoid dangerous chemical reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

    • The storage area should be away from sources of ignition such as open flames, hot surfaces, and sparks.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Engage a licensed and reputable hazardous waste disposal company for the final transport and disposal of the chemical.

    • Provide the disposal company with accurate information about the waste stream to ensure it is handled and treated appropriately, which will likely involve incineration at a permitted facility.

Quantitative Data

PropertyValue (for n-Dodecane)Significance for Disposal
Molecular Formula C12H26Identifies the substance as a hydrocarbon.
Molecular Weight 170.33 g/mol Relevant for chemical calculations.
Flash Point ~ 74 °C (165 °F)[1]Classifies the substance as a flammable liquid, requiring careful handling away from ignition sources.
Boiling Point ~ 216 °C (421 °F)Indicates the temperature at which it becomes a vapor, which is a key parameter for incineration.

Note: The properties of branched-chain isomers may vary slightly from their straight-chain counterparts.

Experimental Protocols

The recommended disposal method for this compound is high-temperature incineration. This process is conducted in a specialized hazardous waste incinerator that operates at temperatures sufficient to ensure complete combustion of the hydrocarbon into less hazardous components, primarily carbon dioxide and water. The operational parameters of the incinerator, including temperature, residence time, and emissions control, are strictly regulated to ensure environmental protection.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal Collect 1. Collect Waste in Designated Container Label 2. Label Container Clearly (Hazardous Waste, Chemical Name) Collect->Label Store 3. Store in Ventilated, Secondary Containment Area Label->Store Contact 4. Contact Licensed Hazardous Waste Vendor Store->Contact Hand-off Transport 5. Safe Transport by Vendor Contact->Transport Incinerate 6. High-Temperature Incineration Transport->Incinerate

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 4-Ethyl-2,3-dimethyloctane (CAS No: 62184-00-3). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye/Face Protection Chemical safety goggles or a face shieldMust be worn at all times to protect against splashes and vapors. Vapors from flammable liquids can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Select gloves that are resistant to organic solvents. Ensure proper fit to prevent chemical penetration.[2]
Skin and Body Protection Flame-resistant lab coat or overallsProvides a barrier against accidental spills and splashes.[3]
Respiratory Protection Use in a well-ventilated area. A respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or for spill response.To prevent inhalation of vapors, which may cause respiratory irritation.[1]
Foot Protection Closed-toe shoes, preferably safety bootsProtects feet from spills and potential impact.[3]

Safe Handling and Operational Protocols

Strict adherence to the following operational plan is crucial for minimizing risks associated with the handling of this compound.

2.1. Engineering Controls:

  • Ventilation: All handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] This reduces the concentration of flammable vapors.

  • Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, and sparks.[4][5] Use only non-sparking tools and explosion-proof equipment.[1][6][7]

  • Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[1]

2.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that a spill kit is readily accessible.

  • Dispensing: When transferring the liquid, use appropriate and well-maintained equipment to minimize splashes and vapor release.[5] Keep containers tightly closed when not in use.[4]

  • Heating: If heating is required, use intrinsically safe heating equipment. Avoid open flames.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly. Decontaminate work surfaces.

Spill Response and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

3.1. Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Increase ventilation to the area.

  • Contain: Contain the spill using absorbent materials from a spill kit.[5] Do not use water, as it may spread the flammable liquid.[5]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent.

3.2. Disposal Plan:

  • Waste Collection: Collect all waste materials containing this compound (including contaminated absorbents and disposable PPE) in a designated, labeled, and sealed container.

  • Storage: Store waste containers in a well-ventilated area, away from ignition sources, pending disposal.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations. Do not dispose of it down the drain.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound assess_hazards Assess Hazards: - Flammable Liquid - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards eye_face Eye/Face Protection (Goggles/Face Shield) assess_hazards->eye_face hand Hand Protection (Chemical-Resistant Gloves) assess_hazards->hand body Body Protection (Flame-Resistant Lab Coat) assess_hazards->body respiratory Respiratory Protection (Use in Ventilated Area/Respirator) assess_hazards->respiratory foot Foot Protection (Closed-toe Shoes) assess_hazards->foot proceed Proceed with Handling eye_face->proceed hand->proceed body->proceed respiratory->proceed foot->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.